Product packaging for 2-Amino-3,5-difluorobenzoic acid(Cat. No.:CAS No. 126674-78-0)

2-Amino-3,5-difluorobenzoic acid

Cat. No.: B141226
CAS No.: 126674-78-0
M. Wt: 173.12 g/mol
InChI Key: NORJRQVQTYNLAO-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H5F2NO2 and its molecular weight is 173.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F2NO2 B141226 2-Amino-3,5-difluorobenzoic acid CAS No. 126674-78-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5F2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORJRQVQTYNLAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562624
Record name 2-Amino-3,5-difluorobenzoic acid
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Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126674-78-0
Record name 2-Amino-3,5-difluorobenzoic acid
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Record name 2-Amino-3,5-difluorobenzoic acid
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Record name 2-Amino-3,5-difluorobenzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-3,5-difluorobenzoic acid (CAS: 126674-78-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3,5-difluorobenzoic acid, a key fluorinated building block in modern organic synthesis. This document details its physicochemical properties, spectroscopic profile, a representative synthesis protocol, and its applications, with a focus on its potential role in pharmaceutical and materials science research.

Core Physicochemical and Spectroscopic Data

This compound is a difluorinated anthranilic acid derivative. The presence of two fluorine atoms on the aromatic ring significantly influences its electronic properties, acidity, and reactivity, making it a valuable intermediate in the synthesis of complex molecules.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. Predicted values are based on computational models.

PropertyValueReference
CAS Number 126674-78-0[2]
Molecular Formula C₇H₅F₂NO₂[2]
Molecular Weight 173.12 g/mol [2]
Appearance White to yellow or brown solid/powder
Purity Typically available as ≥95% or ≥98%[3]
IUPAC Name This compound
InChI Key NORJRQVQTYNLAO-UHFFFAOYSA-N
Density (Predicted) 1.536 ± 0.06 g/cm³[2]
Boiling Point (Predicted) 291.8 ± 40.0 °C[2]
Flash Point (Predicted) 130.272 °C[2]
Vapor Pressure (Predicted) 0.001 mmHg at 25°C[2]
Storage Conditions Store in a refrigerator, under inert gas (Nitrogen or Argon)
Spectroscopic Profile

Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityAssignment
~7.2 - 7.5mAromatic CH (H-4, H-6)
~5.0 - 6.0br sAmine (-NH₂)
~13.0br sCarboxylic Acid (-COOH)

Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~167.0Carboxylic Acid (C=O)
~155.0 (dd)Aromatic C-F
~148.0 (dd)Aromatic C-F
~135.0 (d)Aromatic C-NH₂
~115.0 - 125.0Aromatic C-H & C-COOH

Expected FTIR Spectral Data (cm⁻¹)

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300 - 3500N-HStretching (Amine)
2500 - 3300O-HStretching (Carboxylic Acid)
~1670 - 1700C=OStretching (Carboxylic Acid)
~1580 - 1620C=CStretching (Aromatic Ring)
~1200 - 1350C-FStretching
~1100 - 1300C-NStretching

Expected Mass Spectrometry Data

m/zIon
173.03[M]⁺ (Molecular Ion)
156.03[M-OH]⁺
128.03[M-COOH]⁺

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves a two-step process starting from 3,5-difluorobenzoic acid.[2] First, an electrophilic aromatic substitution (nitration) introduces a nitro group at the C2 position. This is followed by the reduction of the nitro group to an amine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 3,5-Difluorobenzoic Acid Reagent1 HNO₃ / H₂SO₄ A->Reagent1 B 2-Nitro-3,5-difluorobenzoic Acid C 2-Nitro-3,5-difluorobenzoic Acid Reagent1->B Electrophilic Aromatic Substitution Reagent2 Reducing Agent (e.g., H₂, Pd/C) C->Reagent2 D This compound Reagent2->D Nitro Group Reduction

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol based on established methods for nitration of benzoic acids and reduction of nitroarenes. Note: This procedure should be performed by trained personnel with appropriate safety precautions.

Step 1: Synthesis of 2-Nitro-3,5-difluorobenzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-difluorobenzoic acid (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.

  • Acid Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3.0 eq) while cooling in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 3,5-difluorobenzoic acid, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum. The crude product is 2-Nitro-3,5-difluorobenzoic acid.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 2-Nitro-3,5-difluorobenzoic acid (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

  • Reduction: The vessel is purged with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Applications in Research and Development

This compound is a versatile building block primarily used as an intermediate in the synthesis of:

  • Active Pharmaceutical Ingredients (APIs): The fluorinated anthranilic acid scaffold is a common feature in various drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, which are critical parameters in drug design.[1]

  • Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine atoms can impart desirable properties to agrochemicals, such as increased potency and stability.

  • High-Performance Polymers: This compound can be used as a monomer in the synthesis of specialty polymers like polyimides, where the fluorine atoms contribute to enhanced thermal stability and chemical resistance.[4]

Biological Activity and Potential Research Directions

While there is limited publicly available data on the specific biological targets of this compound, its structural similarity to other biologically active anthranilic acid derivatives suggests potential for further investigation. Anthranilic acid derivatives have been explored as inhibitors for a variety of enzymes. The electron-withdrawing nature of the fluorine atoms in this compound makes it an interesting candidate for screening against various enzymatic targets.

Hypothetical Screening Workflow for Enzyme Inhibition

The following workflow illustrates a general approach for screening the compound for potential enzyme inhibitory activity.

G A This compound B Primary Enzyme Assay (e.g., Kinase, Protease) A->B Initial Screen C Determine IC₅₀ B->C If Active D Assess Selectivity (Panel of related enzymes) C->D E Mechanism of Action Studies (e.g., Kinetic Analysis) D->E If Selective F Lead Optimization E->F

Caption: Hypothetical workflow for screening as an enzyme inhibitor.

Hypothetical Target Signaling Pathway

Given the prevalence of kinase inhibitors in drug discovery, a hypothetical application could involve investigating the effect of derivatives of this compound on a generic protein kinase signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Binding Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Phosphorylation Inhibitor Potential Inhibitor (Derivative of CAS 126674-78-0) Inhibitor->Kinase2 Inhibition Response Cellular Response TF->Response

Caption: Hypothetical modulation of a generic kinase signaling pathway.

This guide serves as a foundational resource for researchers interested in utilizing this compound. While the full biological potential of this specific molecule is yet to be extensively explored, its chemical properties and structural motifs position it as a valuable compound for future discoveries in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzoic acid (CAS No: 126674-78-0) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural features, including the presence of an amino group, a carboxylic acid, and two fluorine atoms, make it a valuable building block for the synthesis of novel pharmaceuticals and high-performance polymers.[2] The fluorine substituents can modulate properties such as metabolic stability, binding affinity, and lipophilicity, making this molecule a versatile intermediate in drug discovery.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that much of the publicly available data for this compound is based on computational predictions.

PropertyValueSource
Molecular Formula C₇H₅F₂NO₂ChemBK[3]
Molar Mass 173.12 g/mol ChemBK[3]
Appearance White to yellow to brown solidSigma-Aldrich
Purity ≥97%Various Suppliers
Melting Point Not experimentally determined-
Boiling Point 291.8 ± 40.0 °C (Predicted)ChemBK[3]
Density 1.536 ± 0.06 g/cm³ (Predicted)ChemBK[3]
pKa 4.26 ± 0.10 (Predicted)ChemBK[3]
Solubility Insoluble in water; Soluble in DMSO and DMFVarious Suppliers
LogP Not determined-
Flash Point 130.272 °CChemBK[3]
Vapor Pressure 0.001 mmHg at 25°CChemBK[3]
Storage Conditions Refrigerator, under inert gas (nitrogen or Argon) at 2–8 °CChemBK[3], Sigma-Aldrich

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of a solid organic compound such as this compound.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.

  • Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the compound is 50% ionized. Potentiometric titration is a common method for its determination.

Methodology:

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., purified water, buffered solutions at various pH values) in a sealed, screw-cap vial.

  • Equilibration: The vials are agitated in a constant temperature water bath or shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Determination of LogP (Shake-Flask Method)

Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Methodology:

  • Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Experimental and Logical Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel solid compound like this compound.

G cluster_0 Initial Characterization cluster_1 Physical Properties Determination cluster_2 Chemical Properties Determination Compound Synthesis/Procurement Compound Synthesis/Procurement Purity Assessment (HPLC, NMR) Purity Assessment (HPLC, NMR) Compound Synthesis/Procurement->Purity Assessment (HPLC, NMR) Structural Confirmation (MS, NMR) Structural Confirmation (MS, NMR) Purity Assessment (HPLC, NMR)->Structural Confirmation (MS, NMR) Melting Point Melting Point Structural Confirmation (MS, NMR)->Melting Point pKa Determination (Potentiometric Titration) pKa Determination (Potentiometric Titration) Structural Confirmation (MS, NMR)->pKa Determination (Potentiometric Titration) Solubility Screening Solubility Screening Melting Point->Solubility Screening Quantitative Solubility (Shake-Flask) Quantitative Solubility (Shake-Flask) Solubility Screening->Quantitative Solubility (Shake-Flask) LogP Determination (Shake-Flask) LogP Determination (Shake-Flask) Quantitative Solubility (Shake-Flask)->LogP Determination (Shake-Flask) pKa Determination (Potentiometric Titration)->LogP Determination (Shake-Flask) Final Data Compilation Final Data Compilation LogP Determination (Shake-Flask)->Final Data Compilation

Caption: Workflow for Physicochemical Property Determination.

Conclusion

References

An In-depth Technical Guide to 2-Amino-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-3,5-difluorobenzoic acid, a crucial building block in pharmaceutical and materials science research. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Properties and Specifications

This compound is a difluorinated aromatic compound containing both an amine and a carboxylic acid functional group. These features make it a versatile intermediate in organic synthesis. The presence of fluorine atoms can impart unique characteristics to end products, such as enhanced thermal stability, modified electronic properties, and increased biological activity.

PropertyDataReference
Molecular Formula C7H5F2NO2[1][2][3]
Molecular Weight 173.1 g/mol / 173.12 g/mol [1][2][3]
CAS Number 126674-78-0[1][2]
Appearance White to yellow to brown solid/powder[4]
Purity Typically available at ≥95%[2][5]
IUPAC Name This compound[4]
Density (Predicted) 1.536 ± 0.06 g/cm³[3]
Boiling Point (Predicted) 291.8 ± 40.0 °C[3]
Flash Point (Predicted) 130.272 °C[3]
Storage Temperature Refrigerator[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the nitration of a precursor followed by the reduction of the nitro group. A common synthetic route starts from 3,5-difluorobenzoic acid, which is first nitrated to prepare 2-nitro-3,5-difluorobenzoic acid.[3] The nitro group is then reduced to yield the final product.[3]

While a specific, detailed experimental protocol for this compound was not found in the provided search results, a representative procedure for a structurally similar compound, 4-amino-3,5-difluorobenzoic acid, illustrates the general methodology.

Example Experimental Protocol: Synthesis of 4-amino-3,5-difluorobenzoic acid [6][7]

This synthesis is conducted in two main stages:

  • Formation of 4-amino-3,5-difluorobenzonitrile: 4-bromo-2,6-difluoroaniline and copper(I) cyanide (CuCN) are suspended in dimethylformamide (DMF) and refluxed for 24 hours.[6][7]

  • Hydrolysis to 4-amino-3,5-difluorobenzoic acid: The resulting 4-amino-3,5-difluorobenzonitrile is treated with a solution of sodium hydroxide and heated to reflux for 24 hours.[6][7] The reaction mixture is then cooled and acidified with concentrated hydrochloric acid to precipitate the product.[6][7] The crude product is then purified.

G cluster_synthesis Generalized Synthesis Workflow start Starting Material (e.g., 3,5-Difluorobenzoic Acid) nitration Nitration (Introduction of NO2 group) start->nitration nitro_intermediate Nitro-intermediate (e.g., 2-Nitro-3,5-difluorobenzoic acid) nitration->nitro_intermediate reduction Reduction (Conversion of NO2 to NH2) nitro_intermediate->reduction purification Purification reduction->purification final_product Final Product (this compound) purification->final_product

Generalized synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate with applications in several key areas of chemical and pharmaceutical research.

  • Pharmaceutical Synthesis: It serves as a critical building block for the synthesis of active pharmaceutical ingredients (APIs). The inclusion of fluorine can influence a drug's metabolic stability, efficacy, and binding affinity. Fluorine-containing amino acids are becoming increasingly important in modern drug design.[8]

  • High-Performance Polymers: This compound is used in the development of advanced polymers, such as polyimides, where its structure contributes to enhanced thermal and chemical resistance.

  • Agrochemicals: Fluorinated aromatic compounds are frequently employed in the creation of new agrochemicals due to their inherent stability and biological activity.

G cluster_drug_discovery Role in Drug Discovery Pipeline compound This compound (Building Block) synthesis Chemical Synthesis compound->synthesis library Compound Library Generation synthesis->library screening High-Throughput Screening library->screening lead_opt Lead Optimization screening->lead_opt api Active Pharmaceutical Ingredient (API) lead_opt->api

Role of this compound in drug discovery.

Safety and Handling

According to safety information, this compound is classified with the signal word "Warning".[4] It is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a cool, dry, and well-ventilated area.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Amino-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Amino-3,5-difluorobenzoic acid. This document outlines predicted spectral data, a comprehensive experimental protocol for data acquisition, and logical workflows for spectral analysis. The information presented is intended to support research, drug development, and quality control activities where the characterization of this molecule is essential.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using validated NMR prediction software. These predictions are based on established algorithms that consider the chemical environment of each nucleus.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is summarized in the table below. The aromatic region is expected to show two distinct signals corresponding to the two non-equivalent aromatic protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorine substituents. The acidic proton of the carboxylic acid and the protons of the amino group are also predicted.

Proton (H) Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-47.10 - 7.30Doublet of Doublets (dd)J(H-F) ≈ 8-10, J(H-F) ≈ 2-3
H-66.80 - 7.00Doublet of Doublets (dd)J(H-F) ≈ 8-10, J(H-F) ≈ 2-3
-COOH10.0 - 13.0Broad Singlet (br s)-
-NH₂4.5 - 5.5Broad Singlet (br s)-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound is detailed in the following table. The spectrum is expected to display seven unique carbon signals. The chemical shifts of the fluorinated carbons will be significantly influenced by the strong electronegativity of the fluorine atoms, resulting in large C-F coupling constants.

Carbon (C) Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (J) in Hz
C-1 (-COOH)165 - 175Singlet (s)-
C-2 (-NH₂)140 - 150Doublet of Doublets (dd)J(C-F) ≈ 10-15, J(C-F) ≈ 2-5
C-3 (-F)155 - 165Doublet (d)J(C-F) ≈ 240-260
C-4110 - 120Doublet (d)J(C-F) ≈ 20-30
C-5 (-F)150 - 160Doublet (d)J(C-F) ≈ 240-260
C-6105 - 115Doublet (d)J(C-F) ≈ 20-30
C-7 (Carboxyl)168 - 172Singlet (s)-

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra of small aromatic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for aromatic carboxylic acids due to its ability to dissolve the sample and to observe the exchangeable protons of the carboxylic acid and amino groups.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may require optimization based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): -2 to 16 ppm.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 0 to 220 ppm.

  • Temperature: 298 K.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualization of Workflows

The logical flow of NMR analysis and the structural relationships of the molecule can be visualized using diagrams.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (¹H and ¹³C Parameters) transfer->instrument_setup run_nmr Run NMR Experiment instrument_setup->run_nmr ft Fourier Transform run_nmr->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate_peak_pick Integration & Peak Picking reference->integrate_peak_pick assign_signals Assign Signals to Molecular Structure integrate_peak_pick->assign_signals report Generate Report assign_signals->report

Caption: Workflow for NMR spectral analysis.

Caption: Connectivity of the carbon backbone.

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 2-Amino-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) as applied to the characterization of 2-Amino-3,5-difluorobenzoic acid. This compound, a key intermediate in pharmaceutical synthesis, requires precise structural confirmation and purity assessment, for which FTIR and MS are indispensable tools. This document outlines detailed experimental protocols, predicted spectral data, and the logical framework for data interpretation.

Introduction to this compound

This compound (C₇H₅F₂NO₂) is an aromatic organic compound with a molecular weight of 173.12 g/mol . Its structure, featuring an amino group, a carboxylic acid, and two fluorine atoms on the benzene ring, gives rise to a unique spectral fingerprint that can be elucidated through FTIR and mass spectrometry. Accurate analysis is crucial for quality control and to ensure the integrity of subsequent synthetic steps in drug development.

FTIR Spectroscopy Analysis

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the molecule.

Predicted FTIR Spectral Data
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
3400-3300N-H Symmetric & Asymmetric StretchingAmino (-NH₂)Medium
3300-2500O-H StretchingCarboxylic Acid (-COOH)Broad, Strong
1710-1680C=O StretchingCarboxylic Acid (-COOH)Strong
1620-1580N-H BendingAmino (-NH₂)Medium
1600-1450C=C StretchingAromatic RingMedium-Strong
1300-1200C-O StretchingCarboxylic Acid (-COOH)Strong
1250-1100C-F StretchingAryl FluorideStrong
1200-1000C-N StretchingAryl AmineMedium
900-670C-H Bending (out-of-plane)Aromatic RingMedium-Strong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol is suitable for rapid and non-destructive analysis of solid samples.

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have completed their self-check procedures.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Processing: The collected interferogram is automatically Fourier-transformed by the instrument software to generate the infrared spectrum. Perform a baseline correction if necessary.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

FTIR_Workflow Start Start InstrumentPrep Instrument Preparation Start->InstrumentPrep Background Record Background Spectrum InstrumentPrep->Background Sample Apply Sample to ATR Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Spectrum Pressure->Acquire Process Process Data Acquire->Process End End Process->End

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Predicted Mass Spectral Data

For this compound (m/z = 173.12), the following fragmentation pattern is predicted under electron ionization (EI) or electrospray ionization (ESI) conditions.

m/z (mass-to-charge ratio)Proposed Fragment IonFormula of FragmentNotes
173[M]⁺[C₇H₅F₂NO₂]⁺Molecular Ion
156[M - OH]⁺[C₇H₄F₂NO]⁺Loss of hydroxyl radical from the carboxylic acid
128[M - COOH]⁺[C₆H₄F₂N]⁺Loss of the carboxylic acid group
111[C₅H₂F₂N]⁺Further fragmentation of the aromatic ring
100[C₅H₂F₂]⁺Loss of HCN from the aminodifluorophenyl cation
Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)-MS

This protocol is suitable for the rapid analysis of a purified sample.

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to optimal values for small molecule analysis.

  • Direct Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire mass spectra in the appropriate mass range (e.g., m/z 50-300) in either positive or negative ion mode. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

MS_Workflow Start Start SamplePrep Sample Preparation Start->SamplePrep InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup Infusion Direct Infusion InstrumentSetup->Infusion Acquisition Data Acquisition (MS & MS/MS) Infusion->Acquisition Analysis Data Analysis Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for Direct Infusion ESI-MS analysis.

Integrated Data Interpretation for Structural Confirmation

The combination of FTIR and mass spectrometry provides a high degree of confidence in the structural elucidation of this compound. The logical relationship between the data from these two techniques is illustrated below.

Data_Integration FTIR FTIR Analysis FunctionalGroups Identification of Functional Groups (-NH₂, -COOH, C-F, Aromatic Ring) FTIR->FunctionalGroups MS Mass Spectrometry Analysis MolecularWeight Determination of Molecular Weight (m/z = 173.12) MS->MolecularWeight Fragmentation Elucidation of Fragmentation Pattern MS->Fragmentation Structure Structural Confirmation of This compound FunctionalGroups->Structure MolecularWeight->Structure Fragmentation->Structure

Caption: Logical flow for structural confirmation using FTIR and MS data.

Conclusion

This technical guide provides a foundational understanding of the FTIR and mass spectrometry analysis of this compound. The presented experimental protocols offer practical guidance for researchers, while the predicted spectral data serves as a valuable reference for data interpretation. The synergistic use of these two powerful analytical techniques enables unambiguous structural confirmation, which is paramount in the fields of chemical research and pharmaceutical development.

Technical Guide: Solubility of 2-Amino-3,5-difluorobenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an overview of the solubility characteristics of 2-Amino-3,5-difluorobenzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility determination. It includes qualitative solubility information, comparative data from structurally similar molecules, and a detailed experimental protocol for researchers to determine solubility in their laboratories. A generalized experimental workflow is also presented.

Introduction

This compound (CAS No: 126674-78-0) is a fluorinated aromatic carboxylic acid and an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its physical and chemical properties, particularly its solubility, are critical for process development, formulation, and biological studies. This guide aims to provide a technical resource on the solubility of this compound in organic solvents.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₇H₅F₂NO₂[1][2]

  • Molecular Weight: 173.12 g/mol [1][3]

  • Appearance: Typically a white to yellow or brown solid.

Solubility Data

Quantitative solubility data for this compound is not widely available in published literature. However, qualitative information and data from analogous compounds can provide valuable insights into its likely solubility profile. The presence of both a polar carboxylic acid group and an amino group, along with a fluorinated aromatic ring, suggests a complex solubility behavior. Generally, it is expected to be more soluble in polar organic solvents.

Table 1: Qualitative and Comparative Solubility Data

CompoundSolventSolubilityTemperature (°C)Notes
This compound Dimethyl sulfoxide (DMSO)SolubleNot specifiedA supplier notes compatibility with common organic solvents like DMSO and DMF.[2]
This compound Dimethylformamide (DMF)SolubleNot specifiedMentioned as a compatible solvent.[2]
This compound WaterInsolubleNot specifiedStated to be insoluble in water.[2]
2-Amino-5-fluorobenzoic acid (analog)Ethanol~ 20 mg/mLNot specifiedData for a structurally similar compound.[4]
2-Amino-5-fluorobenzoic acid (analog)DMSO~ 30 mg/mLNot specifiedData for a structurally similar compound.[4]
2-Amino-5-fluorobenzoic acid (analog)DMF~ 30 mg/mLNot specifiedData for a structurally similar compound.[4]
4-Aminobenzoic acid (analog)Ethanol1 g dissolves in 8 mLNot specifiedThis non-fluorinated analog is soluble in many polar organic solvents.[5][6]
4-Aminobenzoic acid (analog)Ether1 g dissolves in 60 mLNot specifiedSoluble in ether.[6]
4-Aminobenzoic acid (analog)Hot Water1 g dissolves in 90 mLBoilingSolubility in water increases with temperature.[5][6]
4-Aminobenzoic acid (analog)BenzeneSlightly solubleNot specified[6]
4-Aminobenzoic acid (analog)Petroleum EtherPractically insolubleNot specified[6]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of saturating a known volume of solvent and then determining the concentration of the dissolved solute.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The excess solid should be clearly visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be under continuous agitation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a syringe filter.

    • Dilute the collected sample gravimetrically or volumetrically with the same solvent to a concentration within the analytical range of the chosen analytical method.

  • Quantification:

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

3.3. Safety Precautions

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and disposal information.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow start Start prepare_slurry 1. Prepare Slurry (Excess Solute in Solvent) start->prepare_slurry equilibrate 2. Equilibrate (Constant Temp. & Agitation) prepare_slurry->equilibrate settle 3. Settle (Allow Solids to Sediment) equilibrate->settle sample 4. Sample & Filter (Supernatant) settle->sample dilute 5. Dilute Sample sample->dilute analyze 6. Analyze (e.g., HPLC, UV-Vis) dilute->analyze calculate 7. Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

References

Crystal Structure of 2-Amino-3,5-difluorobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the crystallographic characteristics of derivatives of aminodifluorobenzoic acids, compounds of significant interest in pharmaceutical and materials science research. While crystallographic data for 2-Amino-3,5-difluorobenzoic acid is not publicly available at the time of this publication, this guide presents a comprehensive analysis of closely related structures, including the positional isomer 4-Amino-3,5-difluorobenzoic acid and the related compound 2-Amino-5-fluorobenzoic acid. This document details the molecular geometry, supramolecular features, and the experimental protocols utilized for their structural determination, offering valuable insights for researchers working with fluorinated benzoic acid derivatives.

Introduction

Fluorine-containing organic molecules are of paramount importance in drug design and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) and high-performance polymers.[1] Understanding the three-dimensional arrangement of atoms in the solid state is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

Despite a thorough search of crystallographic databases, the crystal structure of this compound has not been reported in publicly accessible literature. However, detailed structural information is available for its positional isomer, derivatives of 4-Amino-3,5-difluorobenzoic acid, and the related compound 2-Amino-5-fluorobenzoic acid. This guide will focus on the available data for these analogues to provide a framework for understanding the potential structural chemistry of this compound derivatives.

Crystal Structure Analysis of Related Compounds

4-Amino-3,5-difluorobenzoic Acid Derivatives

A study by Novikov et al. (2024) provides a detailed crystallographic analysis of two intermediates derived from 4-Amino-3,5-difluorobenzoic acid: 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II).[2][3]

The molecules of both compounds exhibit a quinoid character in the phenyl ring, with notable distortion of bond angles due to the presence of fluorine substituents in the ortho positions to the amino group.[2][3] In the solid state, the crystal packing is stabilized by a network of intermolecular interactions.

In the crystal structure of 4-amino-3,5-difluorobenzonitrile (I), molecules are connected by N—H···N and N—H···F hydrogen bonds, as well as π-stacking interactions.[2][4] For ethyl 4-amino-3,5-difluorobenzoate (II), the crystal packing is dominated by N—H···O hydrogen bonds, C—H···F short contacts, and π–π stacking interactions.[2][4] These interactions lead to the formation of chains of molecules within the crystal lattice.[4]

The following tables summarize the key crystallographic data for 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II).[3]

Table 1: Crystal data and structure refinement for 4-amino-3,5-difluorobenzonitrile (I) and ethyl 4-amino-3,5-difluorobenzoate (II). [3]

Parameter4-amino-3,5-difluorobenzonitrile (I)ethyl 4-amino-3,5-difluorobenzoate (II)
Chemical formulaC₇H₄F₂N₂C₉H₉F₂NO₂
Molar Mass154.12 g/mol 201.17 g/mol
Crystal systemMonoclinicOrthorhombic
Space groupP2₁/nPbcn
a (Å)7.4566 (3)15.1378 (6)
b (Å)6.0142 (3)6.6491 (3)
c (Å)14.8568 (7)18.0006 (7)
α (°)9090
β (°)102.348 (2)90
γ (°)9090
Volume (ų)650.49 (5)1812.31 (13)
Z48
Temperature (K)150150
Radiation typeMo KαMo Kα
Wavelength (Å)0.710730.71073

Table 2: Hydrogen-bond geometry (Å, °) for 4-amino-3,5-difluorobenzonitrile (I). [4]

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1A···N2ⁱ0.89(2)2.36(2)3.2202(18)163(2)
N1—H1B···F1ⁱⁱ0.90(2)2.45(2)3.2384(16)146(2)

Table 3: Hydrogen-bond geometry (Å, °) for ethyl 4-amino-3,5-difluorobenzoate (II). [4]

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1A···O1ⁱⁱⁱ0.89(2)2.16(2)3.007(2)159(2)
N1—H1B···O2ⁱᵛ0.89(2)2.21(2)3.061(2)160(2)
2-Amino-5-fluorobenzoic acid

The crystal structure of 2-Amino-5-fluorobenzoic acid provides valuable insights into the structural motifs that may be present in the target compound. In this molecule, an intramolecular N—H···O hydrogen bond forms a six-membered ring (S(6) motif).[5] In the crystal, molecules form inversion dimers through pairs of O—H···O hydrogen bonds, creating R²₂(8) loops.[5] The crystal packing is further stabilized by weak N—H···F hydrogen bonds, short F···F contacts, and π–π stacking interactions.[5]

Table 4: Crystal data and structure refinement for 2-Amino-5-fluorobenzoic acid. [5]

Parameter2-Amino-5-fluorobenzoic acid
Chemical formulaC₇H₆FNO₂
Molar Mass155.13 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)4.9346 (2)
b (Å)11.7542 (6)
c (Å)11.9727 (5)
β (°)96.782 (3)
Volume (ų)689.58 (5)
Z4
Temperature (K)293

Experimental Protocols

The determination of a crystal structure is a multi-step process that involves synthesis, crystallization, and X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of the target compound is the first critical step. For instance, 4-amino-3,5-difluorobenzoic acid was synthesized by treating 4-amino-3,5-difluorobenzonitrile with sodium hydroxide, followed by acidification with hydrochloric acid.[2][3]

Synthesis A 4-amino-3,5-difluorobenzonitrile B NaOH, H₂O Reflux A->B Hydrolysis C Intermediate Salt B->C D HCl (conc.) C->D Acidification E 4-amino-3,5-difluorobenzoic acid D->E

Fig. 1: Synthetic pathway for 4-amino-3,5-difluorobenzoic acid.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For 2-Amino-5-fluorobenzoic acid, colorless prisms were obtained by slow evaporation from a solution in a mixture of dichloromethane and methanol.[5]

X-ray Diffraction and Structure Refinement

The experimental workflow for single-crystal X-ray diffraction analysis is outlined below.

XRay_Workflow cluster_experiment Experimental cluster_analysis Computational Analysis crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount data_collection X-ray Diffraction Data Collection mount->data_collection data_reduction Data Reduction and Correction data_collection->data_reduction Raw Data structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement validation Validation and Analysis (e.g., PLATON, OLEX2) structure_refinement->validation cif Final Crystallographic Information File (CIF) validation->cif

Fig. 2: General workflow for single-crystal X-ray diffraction.

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 150 K or 293 K).[3][5] The collected data are then processed, which includes integration of reflection intensities and corrections for various experimental effects. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure is validated to ensure its quality and chemical sense.

Conclusion and Future Outlook

This technical guide has summarized the available crystallographic data for derivatives of 4-Amino-3,5-difluorobenzoic acid and 2-Amino-5-fluorobenzoic acid, providing a valuable resource for researchers in the field. The detailed analysis of their molecular geometries and supramolecular interactions offers a foundation for predicting the structural properties of the yet-to-be-determined crystal structure of this compound and its derivatives.

The experimental protocols outlined herein provide a clear roadmap for the synthesis, crystallization, and structure determination of these and related compounds. It is anticipated that future research will lead to the successful crystallization and structural elucidation of this compound, which will be a significant contribution to the understanding of fluorinated benzoic acids and will further aid in the rational design of new pharmaceuticals and materials.

References

A Technical Guide to the Theoretical and Computational Analysis of 2-Amino-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-difluorobenzoic acid (C₇H₅F₂NO₂) is a fluorinated aromatic compound of significant interest in materials science and pharmaceutical development. Its structural features—an amine group, a carboxylic acid group, and two fluorine atoms on the benzene ring—make it a versatile synthetic intermediate for high-performance polymers and biologically active molecules. The strategic placement of fluorine atoms can enhance thermal stability, modulate electronic properties, and improve the metabolic profile and binding affinity of derivative compounds.[1] This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and a modeled framework for the theoretical and computational investigation of this compound. While direct computational studies on this specific isomer are limited in published literature, this document outlines the established methodologies used for analogous molecules, offering a robust template for future research.

Physicochemical and Structural Properties

This compound is a solid, typically appearing as a yellow or brown powder.[1] Its core structure consists of a benzoic acid backbone with an amino group at position 2 and fluorine substituents at positions 3 and 5. This substitution pattern influences the molecule's electronic distribution and reactivity.

Table 1: General and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 126674-78-0[2][3]
Molecular Formula C₇H₅F₂NO₂[1][2][3]
Molar Mass 173.12 g/mol [1][3]
Appearance Yellow to brown powder/crystals[1][4]
Purity Typically >95%[1][5]
Predicted Density 1.536 ± 0.06 g/cm³[3]
Predicted Boiling Point 291.8 ± 40.0 °C[3]
Predicted Flash Point 130.272 °C[3]
InChI Key NORJRQVQTYNLAO-UHFFFAOYSA-N[2]

Synthesis Pathway and Experimental Protocols

The primary route reported for the synthesis of this compound involves the nitration of 3,5-difluorobenzoic acid to form 2-nitro-3,5-difluorobenzoic acid, followed by the chemical reduction of the nitro group to an amine.[3]

G Start 3,5-Difluorobenzoic Acid Step1 Nitration (e.g., HNO₃/H₂SO₄) Start->Step1 Intermediate 2-Nitro-3,5-difluorobenzoic Acid Step1->Intermediate Step2 Reduction (e.g., H₂/Pd-C, Sn/HCl) Intermediate->Step2 End This compound Step2->End

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on standard organic chemistry transformations for nitration and nitro group reduction, as specific detailed procedures for this molecule are not widely published.

Step A: Nitration of 3,5-Difluorobenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a thermometer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-water bath.

  • Addition of Starting Material: Slowly add 3,5-difluorobenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid over 1-2 hours, maintaining the reaction temperature below 5°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture slowly onto crushed ice. The precipitated solid, 2-nitro-3,5-difluorobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

Step B: Reduction of 2-Nitro-3,5-difluorobenzoic Acid

  • Reaction Setup: Suspend the dried 2-nitro-3,5-difluorobenzoic acid in ethanol or acetic acid in a flask.

  • Reducing Agent: Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction: If using SnCl₂, heat the mixture to reflux and monitor by TLC. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir at room temperature.

  • Work-up (SnCl₂ method): Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Theoretical and Computational Studies Framework

Computational chemistry provides invaluable insights into the molecular structure, stability, reactivity, and spectroscopic properties of molecules. While specific DFT studies for this compound are not prevalent, this section outlines a standard computational workflow based on methodologies applied to structurally related aminobenzoic acids.[6][7][8]

G Start Define Molecular Structure (this compound) DFT Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) Start->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq Elec Electronic Properties (HOMO-LUMO, MEP, NBO) Opt->Elec Output1 Optimized Geometry (Bond Lengths, Angles) Opt->Output1 yields Output2 Simulated Spectra (IR, Raman) Freq->Output2 yields Output3 Reactivity Descriptors (Energy Gap, Potentials) Elec->Output3 yields

Caption: Standard workflow for computational analysis of molecular properties.

Computational Protocol

A typical computational study would be performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

  • Software: Gaussian 16 or a similar quantum chemistry software package.[7]

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[9]

  • Basis Set: Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) for accurately describing anions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[7]

  • Procedure:

    • An initial geometry optimization is performed to find the lowest energy conformer of the molecule.

    • A frequency calculation is then run on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

    • Further calculations are performed to determine electronic properties such as frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

Predicted Molecular Geometry

The optimized geometry reveals the spatial arrangement of atoms. Key parameters include bond lengths and angles, which are influenced by the electronic effects of the substituents. The presence of an intramolecular hydrogen bond between the amino group and the carboxylic acid's carbonyl oxygen is highly probable, which would affect planarity and bond characteristics.

Table 2: Predicted Key Geometric Parameters (Illustrative Data)

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O1.22
C-OH1.35
C-NH₂1.37
C-F (at C3)1.36
C-F (at C5)1.35
Bond Angles (°) O=C-OH122.5
C-C-NH₂121.0
C-C-F (at C3)119.5
C-C-F (at C5)120.0
Dihedral Angle (°) C-C-C=O~0 (near planar)
Note: These values are illustrative, based on DFT calculations of similar substituted benzoic acids, and serve as expected reference points.
Vibrational Spectroscopy (FT-IR and Raman) Analysis

Vibrational analysis predicts the frequencies at which the molecule absorbs infrared radiation or scatters Raman light. These frequencies correspond to specific bond stretching, bending, and torsional motions.

Table 3: Predicted Major Vibrational Frequencies and Assignments (Illustrative Data)

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3450N-H asymmetric stretchStretching of the N-H bonds in the amino group.
~3350N-H symmetric stretchStretching of the N-H bonds in the amino group.
~3050O-H stretchStretching of the O-H bond in the carboxylic acid group.
~1680C=O stretchStretching of the carbonyl double bond.
~1610N-H scissoringBending motion of the amino group.
~1450C=C aromatic stretchIn-plane stretching of the benzene ring.
~1280C-F stretchStretching of the carbon-fluorine bonds.
~1250C-O stretchStretching of the C-O single bond in the carboxylic acid.
Note: These are predicted wavenumbers from DFT calculations and may differ slightly from experimental values. They are based on analyses of similar fluorinated and aminated benzoic acids.[6][7]
Electronic Properties and Reactivity

Analysis of the electronic structure helps in understanding the molecule's reactivity, stability, and intermolecular interactions.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential is expected around the carbonyl oxygen and fluorine atoms, while positive potential would be near the amino and hydroxyl hydrogens.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the molecule's stability.[6]

Table 4: Predicted Electronic Properties (Illustrative Data)

PropertyPredicted ValueImplication
HOMO Energy -6.5 eVRegion of electron donation (likely on the amino group and ring)
LUMO Energy -1.2 eVRegion of electron acceptance (likely on the carboxylic acid and ring)
HOMO-LUMO Gap (ΔE) 5.3 eVIndicates high kinetic stability.
Dipole Moment ~3.5 DReflects significant polarity due to electronegative F, O, and N atoms.
Note: These values are representative and would need to be confirmed by specific calculations for this compound.

Potential Applications and Pharmacological Relevance

The unique structure of this compound makes it a valuable precursor in several fields.

  • Polymer Science: It serves as a monomer for creating high-performance polyimides and other polymers. The fluorine atoms impart desirable properties such as low dielectric constant, high thermal stability, and chemical resistance.[1]

  • Pharmaceuticals: As a scaffold or intermediate, it is used in the synthesis of Active Pharmaceutical Ingredients (APIs). Fluorine substitution is a common strategy in drug design to block metabolic pathways, increase lipophilicity, and enhance binding affinity to biological targets.[1]

Hypothetical Signaling Pathway Interaction

Given that many fluorinated aromatic compounds act as inhibitors of signaling proteins like kinases, it is plausible that derivatives of this compound could be designed to target such pathways. For instance, it could serve as a fragment for developing an inhibitor of a hypothetical protein kinase involved in a cell proliferation pathway.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Protein Kinase X Receptor->Kinase activates Target Downstream Target Kinase->Target phosphorylates Proliferation Cell Proliferation Target->Proliferation leads to Inhibitor Derivative of This compound Inhibitor->Kinase inhibits

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a key chemical intermediate with significant potential in advanced materials and medicinal chemistry. This guide has summarized its known properties and provided a detailed, albeit modeled, framework for its comprehensive theoretical and computational characterization. By applying established DFT methodologies, researchers can predict its structural, vibrational, and electronic properties, thereby accelerating its application in the design of novel polymers and therapeutic agents. The protocols and workflows presented here serve as a foundational guide for unlocking the full potential of this versatile fluorinated molecule.

References

quantum chemical calculations for fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for Fluorinated Benzoic Acids

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of fluorinated benzoic acids. Fluorination is a key strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as acidity (pKa), lipophilicity, and metabolic stability. Understanding these properties at a molecular level is crucial for rational drug design. Quantum chemical calculations offer a powerful in-silico approach to predict and analyze these characteristics, thereby guiding experimental efforts.

Conformational Analysis

The three-dimensional structure of a molecule dictates its interaction with biological targets. For flexible molecules like fluorinated benzoic acids, identifying the landscape of low-energy conformers is a critical first step. The primary degrees of freedom are the rotation around the C-C bond connecting the phenyl ring and the carboxylic group (defined by the C-C-C=O dihedral angle) and the rotation of the hydroxyl proton (O=C-O-H dihedral angle).

Quantum chemical calculations are employed to map the potential energy surface along these rotational coordinates.[1] For instance, in 3,5-difluorobenzoic acid (3,5-DFBA) and 3,4,5-trifluorobenzoic acid (3,4,5-TFBA), the global minimum energy conformer is found to be planar, similar to benzoic acid itself.[1][2] A second, higher-energy conformer exists where the hydroxyl proton is rotated by approximately 180 degrees.[1][2] The presence of ortho-substituents, however, can lead to non-planar ground state structures due to steric hindrance.

Computational Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for performing a conformational analysis using quantum chemical methods.

G Computational Workflow for Conformational Analysis cluster_0 Initial Steps cluster_1 Refinement and Analysis cluster_2 Output mol_build Build Initial 3D Structure pes_scan Potential Energy Surface (PES) Scan (e.g., B3LYP/6-311G) mol_build->pes_scan opt_freq Geometry Optimization & Frequency Calculation of Identified Minima (e.g., B3LYP/aug-cc-pVTZ) pes_scan->opt_freq Identify minima mp2_opt Further Optimization (Optional, Higher Accuracy) (e.g., MP2/aug-cc-pVTZ) opt_freq->mp2_opt Optional thermo Thermochemical Analysis (Relative Energies, ZPE Correction) opt_freq->thermo mp2_opt->thermo conformers Stable Conformers & Geometries thermo->conformers energies Relative Energies thermo->energies

Caption: A generalized workflow for identifying stable conformers of fluorinated benzoic acids.

Quantitative Conformational Data

The following table summarizes the calculated relative energies for the second conformer (local minimum) of several fluorinated benzoic acids compared to their global minimum.

CompoundMethodBasis SetRelative Energy (kJ/mol)[1][2]Planarity of Global Minimum[1][2]
Benzoic AcidB3LYPaug-cc-pVTZ27.36Planar
3,5-Difluorobenzoic AcidB3LYPaug-cc-pVTZ26.5Planar
3,4,5-Trifluorobenzoic AcidB3LYPaug-cc-pVTZ28.2Planar

Note: Relative energies are corrected for zero-point energy (ZPE).

Protocol for Conformational Analysis
  • Initial Structure Generation : Generate an initial 3D structure of the fluorinated benzoic acid.

  • Potential Energy Surface (PES) Scan : Perform a relaxed PES scan by systematically rotating the key dihedral angles (C-C-C=O and O=C-O-H). A common level of theory for this step is B3LYP with the 6-311G basis set.[1][3] This scan helps to identify all potential low-energy conformers.

  • Optimization and Frequency Calculation : The stationary points (minima) identified from the PES scan are then subjected to full geometry optimization and frequency calculations at a higher level of theory, such as B3LYP with a larger basis set like aug-cc-pVTZ.[1][2] The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

  • Zero-Point Energy (ZPE) Correction : The relative energies of the conformers are calculated from the electronic energies obtained in the previous step and corrected for zero-point vibrational energy.[1][2]

  • Higher-Level Calculations (Optional) : For more accurate energies and spectroscopic parameters, further single-point energy calculations or geometry optimizations can be performed using methods like Møller-Plesset perturbation theory (MP2).[2]

Acidity (pKa) Prediction

The acidity of benzoic acids, quantified by the pKa value, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[4] Fluorine, being a highly electronegative atom, acts as an electron-withdrawing group, which generally increases the acidity of the carboxylic acid (i.e., lowers the pKa). The magnitude of this effect depends on the number and position of the fluorine substituents.[2]

Directly calculating pKa is computationally demanding as it requires an accurate determination of the free energy of dissociation in solution.[5][6] A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a simulated solvent environment.

Workflow for pKa Prediction

This diagram outlines a common "direct method" workflow for calculating pKa values.

G Workflow for pKa Prediction (Direct Method) cluster_0 Geometry Optimization in Solution cluster_1 Free Energy Calculation cluster_2 pKa Calculation cluster_3 Output opt_acid Optimize Acid (HA) Geometry (e.g., CAM-B3LYP/6-311+G(d,p) + SMD) freq_acid Calculate Gibbs Free Energy of HA (G_HA) opt_acid->freq_acid opt_base Optimize Conjugate Base (A-) Geometry (e.g., CAM-B3LYP/6-311+G(d,p) + SMD) freq_base Calculate Gibbs Free Energy of A- (G_A-) opt_base->freq_base delta_g Calculate ΔG = G_A- + G_H+ - G_HA (G_H+ is an empirical value) freq_acid->delta_g freq_base->delta_g pka_calc Calculate pKa = ΔG / (2.303 * RT) delta_g->pka_calc pka_value Predicted pKa pka_calc->pka_value

Caption: A schematic of the direct method for in-silico pKa prediction.

Structural Indicators of Acidity

While full pKa calculations are complex, changes in key bond lengths within the carboxylic acid group upon fluorination can provide a qualitative indication of acidity. Increased electron withdrawal by fluorine substituents tends to stabilize the carboxylate anion, leading to a stronger acid. This can be reflected in the geometry of the undissociated acid.

CompoundMethod/Basis SetC=O Bond Length (Å)[2]C-O Bond Length (Å)[2]O-H Bond Length (Å)[2]
Benzoic AcidB3LYP/aug-cc-pVTZ1.2161.3650.972
4-Fluorobenzoic AcidB3LYP/aug-cc-pVTZ1.2151.3640.972
3,5-Difluorobenzoic AcidB3LYP/aug-cc-pVTZ1.2141.3620.972
3,4,5-Trifluorobenzoic AcidB3LYP/aug-cc-pVTZ1.2131.3600.972

The data shows a slight shortening of the C=O and C-O bonds with increasing fluorination, consistent with the electron-withdrawing effect of fluorine atoms.[2]

Protocol for pKa Prediction
  • Select Computational Model : Choose a reliable density functional (e.g., CAM-B3LYP, B3PW91) and a suitable basis set (e.g., 6-311+G(d,p)).[5]

  • Solvation Model : Employ an implicit solvation model, such as the Solvation Model based on Density (SMD), to simulate the aqueous environment.[5] For higher accuracy, one or more explicit water molecules can be included in the calculation to model direct hydrogen bonding interactions with the carboxylic group.[5]

  • Geometry Optimization : Perform full geometry optimizations for both the protonated acid (HA) and the deprotonated carboxylate anion (A⁻) within the chosen solvation model.

  • Frequency Calculations : Run frequency calculations on the optimized structures to obtain the Gibbs free energies (G) for both species (G_HA and G_A⁻).

  • Calculate Reaction Free Energy : Calculate the Gibbs free energy of the dissociation reaction: ΔG = G(A⁻) + G(H⁺) - G(HA). The free energy of the solvated proton, G(H⁺), is a known challenge and is typically taken from literature as an empirically determined value that is specific to the chosen theoretical model.[6]

  • Calculate pKa : Use the standard thermodynamic equation to convert ΔG to pKa: pKa = ΔG / (2.303 * RT), where R is the gas constant and T is the temperature (usually 298.15 K).

Spectroscopic Properties

Quantum chemical calculations are highly effective at predicting molecular spectroscopic parameters, which can be directly compared with experimental data from techniques like microwave spectroscopy to confirm the computed structures.[2] This synergy between theory and experiment is crucial for unambiguously determining the gas-phase structures of molecules.

Comparison of Calculated and Experimental Rotational Constants

Rotational constants (A, B, C) are inversely proportional to the principal moments of inertia of a molecule and are therefore highly sensitive to its geometry. The excellent agreement between calculated and experimental values for fluorinated benzoic acids validates the accuracy of the computational methods.

CompoundParameterB3LYP/aug-cc-pVTZ[1][2]MP2/aug-cc-pVTZ[2]Experimental[1][2]
3,5-Difluorobenzoic Acid A (MHz)2404.7-2403.5
B (MHz)998.6-996.1
C (MHz)704.9-702.9
3,4,5-Trifluorobenzoic Acid A (MHz)1535.91541.31535.3
B (MHz)650.0652.8650.3
C (MHz)456.8458.6457.0
Protocol for Spectroscopic Parameter Calculation
  • High-Level Geometry Optimization : Accurate prediction of rotational constants requires a highly accurate molecular geometry. Perform geometry optimization at a robust level of theory, such as B3LYP or MP2, with a large basis set (e.g., aug-cc-pVTZ).[1][2]

  • Frequency Calculation : A frequency calculation on the optimized geometry is necessary to confirm it is a true minimum and to compute various spectroscopic parameters.

  • Output Analysis : The output file from the quantum chemistry software (e.g., Gaussian 16) will contain the predicted rotational constants and other data like vibrational frequencies and infrared intensities.[3] These can be directly compared to experimental results.

Conclusion

Quantum chemical calculations provide indispensable tools for researchers in chemistry and drug development, offering detailed insights into the properties of fluorinated benzoic acids. From determining the preferred three-dimensional shapes through conformational analysis to predicting acidity and spectroscopic signatures, these computational methods allow for a deep, molecular-level understanding. The protocols and data presented in this guide highlight the accuracy and predictive power of modern computational chemistry, demonstrating its role as a key partner to experimental investigation in the design and development of new chemical entities.

References

The Impact of Difluorination on the Electronic Landscape of Aminobenzoic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide delves into the nuanced electronic properties of difluorinated aminobenzoic acids, a class of compounds with significant potential in drug design. By modulating the electronic characteristics of the core aminobenzoic acid structure, difluorination offers a powerful tool to enhance potency, refine selectivity, and improve the pharmacokinetic profiles of therapeutic agents. This document provides a comprehensive overview of these effects, supported by available quantitative data, detailed experimental and computational protocols, and visualizations to elucidate key concepts.

The Electronic Influence of Fluorine Substitution

The introduction of two fluorine atoms onto the aminobenzoic acid framework profoundly alters its electronic properties. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly impact the electron density distribution across the molecule. This, in turn, influences key parameters relevant to drug action, including acidity (pKa), molecular orbital energies (HOMO and LUMO), and the overall dipole moment. The precise positioning of the two fluorine atoms relative to the amino and carboxylic acid groups allows for fine-tuning of these properties.

Quantitative Electronic Properties of Difluorinated Aminobenzoic Acids

The following tables summarize available quantitative data on the electronic properties of various aminobenzoic acid isomers, including some difluorinated derivatives. It is important to note that the data is compiled from various computational studies, and direct comparison should be made with caution due to potential differences in methodologies (e.g., DFT functional and basis set).

Table 1: Calculated Electronic Properties of Aminobenzoic Acid Isomers

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Computational Method
2-Aminobenzoic Acid-5.94-0.954.99~2.0 - 3.0B3LYP/6-311++G(d,p)
3-Aminobenzoic Acid--~3.5 - 4.5-B3LYP/6-311++G(d,p)
4-Aminobenzoic Acid-6.22-1.085.14~3.0 - 4.0B3LYP/6-311++G(d,p)

Note: Data for 3-aminobenzoic acid was less readily available in the searched literature under the specified computational method.[1]

Table 2: Calculated Electronic Properties of Selected Difluorobenzoic Acid Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
2,3-Difluorobenzoic Acid-7.53-1.655.883.55
2,4-Difluorobenzoic Acid-7.48-1.725.762.19

The presence of the amino group is expected to raise the HOMO energy level due to its electron-donating nature, thereby reducing the HOMO-LUMO gap and influencing the molecule's reactivity and spectral properties.

Experimental and Computational Protocols

The characterization of the electronic properties of difluorinated aminobenzoic acids relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

3.1.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which are related to the HOMO and LUMO energy levels, respectively.

  • Objective: To measure the electrochemical redox potentials of the difluorinated aminobenzoic acid.

  • Materials:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

    • Electrochemical cell

    • Potentiostat

    • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

    • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

    • Difluorinated aminobenzoic acid sample (typically 1-5 mM)

  • Procedure:

    • Prepare a solution of the supporting electrolyte in the chosen solvent.

    • Dissolve the difluorinated aminobenzoic acid sample in the electrolyte solution.

    • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the sample solution.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen.

    • Connect the electrodes to the potentiostat.

    • Set the parameters on the potentiostat software, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram by sweeping the potential and recording the resulting current.

    • From the resulting voltammogram, determine the onset potentials for oxidation and reduction. These can be used to estimate the HOMO and LUMO energy levels using established empirical equations.

3.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is related to the energy difference between the ground and excited electronic states.

  • Objective: To determine the absorption spectrum and λmax of the difluorinated aminobenzoic acid.

  • Materials:

    • UV-Vis spectrophotometer

    • Quartz cuvettes

    • Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)

    • Difluorinated aminobenzoic acid sample

  • Procedure:

    • Prepare a dilute solution of the difluorinated aminobenzoic acid in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Place the reference cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse and fill a second quartz cuvette with the sample solution.

    • Place the sample cuvette in the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

3.1.3. Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique provides insights into the excited state properties of the molecule.

  • Objective: To measure the fluorescence emission spectrum of the difluorinated aminobenzoic acid.

  • Materials:

    • Fluorometer (fluorescence spectrophotometer)

    • Quartz cuvettes

    • Spectroscopic grade solvent

    • Difluorinated aminobenzoic acid sample

  • Procedure:

    • Prepare a dilute solution of the sample in a suitable solvent. The concentration should be low enough to avoid inner filter effects.

    • Fill a quartz cuvette with the sample solution.

    • Place the cuvette in the fluorometer.

    • Set the excitation wavelength (often at or near the λmax determined by UV-Vis spectroscopy).

    • Scan a range of emission wavelengths, typically starting from a wavelength slightly longer than the excitation wavelength.

    • Record the fluorescence emission spectrum and identify the wavelength of maximum emission.

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful computational method used to predict the electronic structure and properties of molecules.

  • Objective: To calculate the optimized geometry, molecular orbital energies (HOMO, LUMO), dipole moment, and other electronic properties of difluorinated aminobenzoic acids.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Structure Building: Construct the 3D structure of the desired difluorinated aminobenzoic acid isomer using a molecular modeling interface.

    • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is to use a hybrid DFT functional, such as B3LYP, with a suitable basis set, such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[1]

    • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

    • Property Calculation: From the optimized structure, various electronic properties can be calculated:

      • HOMO and LUMO Energies: These are directly obtained from the output of the DFT calculation. The energy difference between them is the HOMO-LUMO gap.[3]

      • Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated.

      • Molecular Electrostatic Potential (MEP): The MEP map can be generated to visualize the electron-rich and electron-poor regions of the molecule, which is useful for predicting intermolecular interactions.

    • Excited State Calculations (Optional): To simulate UV-Vis spectra, Time-Dependent DFT (TD-DFT) calculations can be performed on the optimized ground-state geometry. This provides information on excitation energies and oscillator strengths, which correspond to the λmax and intensity of absorption bands.[2]

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important molecular structures and the workflow for determining electronic properties.

Molecular_Structure_4_Amino_3_5_difluorobenzoic_acid cluster_ring cluster_substituents C1 C C2 C C1->C2 C6 C COOH COOH C1->COOH C3 C C2->C3 C4 C C3->C4 F1 F C3->F1 C5 C C4->C5 NH2 NH₂ C4->NH2 C5->C6 F2 F C5->F2 C6->C1

Caption: Molecular structure of 4-Amino-3,5-difluorobenzoic acid.

Experimental_Workflow cluster_experimental Experimental Characterization start Synthesized Difluorinated Aminobenzoic Acid cv Cyclic Voltammetry start->cv uv_vis UV-Vis Spectroscopy start->uv_vis fluorescence Fluorescence Spectroscopy start->fluorescence redox_potentials Redox Potentials cv->redox_potentials lambda_max λ_max uv_vis->lambda_max emission_spectrum Emission Spectrum fluorescence->emission_spectrum

Caption: Workflow for the experimental determination of electronic properties.

Computational_Workflow cluster_computational Computational Analysis (DFT) start Build Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc homo_lumo HOMO/LUMO Energies prop_calc->homo_lumo dipole Dipole Moment prop_calc->dipole mep MEP Map prop_calc->mep

Caption: Workflow for the computational determination of electronic properties using DFT.

Conclusion

The difluorination of aminobenzoic acids provides a versatile platform for modulating electronic properties critical for drug design. The strong inductive effect of fluorine can be strategically employed to alter the acidity, molecular orbital energies, and polarity of the parent molecule. While a comprehensive comparative dataset for all isomers is an area for future research, the established experimental and computational protocols outlined in this guide provide a robust framework for characterizing these important compounds. A thorough understanding of the electronic landscape of difluorinated aminobenzoic acids will undoubtedly facilitate the rational design of next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzoic acid is a valuable fluorinated anthranilic acid derivative. The presence of fluorine atoms can significantly alter the physicochemical and biological properties of molecules, leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, this compound serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. While the user's query specified a synthesis route from a dinitrobenzene precursor, a thorough review of synthetic methodologies indicates that a more efficient and regioselective pathway commences from a commercially available difluorinated starting material. This document outlines a robust two-step synthesis of this compound starting from 3,5-difluorobenzoic acid, proceeding through a nitration step followed by a reduction. This approach avoids the challenges of regioselectivity and potential side reactions associated with multi-step syntheses from dinitrobenzene derivatives.

Overall Reaction Scheme

The proposed synthesis is a two-step process:

  • Nitration: 3,5-difluorobenzoic acid is nitrated to form 3,5-difluoro-2-nitrobenzoic acid.

  • Reduction: The nitro group of 3,5-difluoro-2-nitrobenzoic acid is selectively reduced to an amino group to yield the final product, this compound.

A general workflow for this synthesis is depicted in the following diagram:

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 3,5-Difluorobenzoic Acid 3,5-Difluorobenzoic Acid 3,5-Difluoro-2-nitrobenzoic Acid 3,5-Difluoro-2-nitrobenzoic Acid 3,5-Difluorobenzoic Acid->3,5-Difluoro-2-nitrobenzoic Acid Nitration Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4) Nitrating Mixture (HNO3/H2SO4)->3,5-Difluoro-2-nitrobenzoic Acid This compound This compound 3,5-Difluoro-2-nitrobenzoic Acid->this compound Reduction Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl) Reducing Agent (e.g., Fe/HCl)->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Difluoro-2-nitrobenzoic acid

This protocol describes the regioselective nitration of 3,5-difluorobenzoic acid. The carboxylic acid group directs the nitration to the meta-position (position 2), while the fluorine atoms also influence the regioselectivity.

Materials:

  • 3,5-difluorobenzoic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Deionized water

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer with a cooling bath (ice-salt bath)

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C using an ice-salt bath.

  • Slowly add 3,5-difluorobenzoic acid to the cooled sulfuric acid with continuous stirring until it is fully dissolved.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a portion of concentrated sulfuric acid in a separate flask, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 3,5-difluorobenzoic acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product, 3,5-difluoro-2-nitrobenzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold deionized water to remove any residual acid.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by extraction with an organic solvent like dichloromethane or ethyl acetate, followed by drying over anhydrous sodium sulfate and removal of the solvent under reduced pressure.

Step 2: Synthesis of this compound

This protocol details the reduction of the nitro group of 3,5-difluoro-2-nitrobenzoic acid to an amino group. Several reducing agents can be employed for this transformation; a common and effective method using iron in acidic media is described below.

Materials:

  • 3,5-difluoro-2-nitrobenzoic acid

  • Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl) or Acetic acid

  • Ethanol or Methanol

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with a heating mantle and reflux condenser

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluoro-2-nitrobenzoic acid and a solvent such as a mixture of ethanol and water.

  • Add iron powder to the suspension.

  • Slowly add concentrated hydrochloric acid or acetic acid to the mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • After the initial exothermic reaction subsides, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to a pH of approximately 7-8.

  • Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain a product of high purity.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The yields are indicative and may vary based on reaction scale and optimization.

StepReactantMolar Equiv.ReagentMolar Equiv.SolventTemp. (°C)Time (h)ProductYield (%)
13,5-Difluorobenzoic acid1.0HNO₃/H₂SO₄1.1 - 1.5H₂SO₄0 - 101 - 23,5-Difluoro-2-nitrobenzoic acid80 - 90
23,5-Difluoro-2-nitrobenzoic acid1.0Fe/HCl3.0 - 5.0Ethanol/WaterReflux2 - 4This compound85 - 95

Logical Relationships and Signaling Pathways

The logical progression of the synthesis, from starting material to the final product through the key intermediate, is illustrated below.

G 3,5-Difluorobenzoic Acid 3,5-Difluorobenzoic Acid 3,5-Difluoro-2-nitrobenzoic Acid 3,5-Difluoro-2-nitrobenzoic Acid 3,5-Difluorobenzoic Acid->3,5-Difluoro-2-nitrobenzoic Acid Nitration (HNO3/H2SO4) This compound This compound 3,5-Difluoro-2-nitrobenzoic Acid->this compound Reduction (Fe/HCl)

Caption: Key transformations in the synthesis of this compound.

Application Notes and Protocols for the Laboratory Preparation of 2-Amino-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the laboratory-scale synthesis of 2-Amino-3,5-difluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and advanced polymers.[1][2] The protocol is based on a two-step process involving the nitration of 2,4-difluorobenzoic acid followed by the selective reduction of the resulting nitro-intermediate. This application note includes comprehensive experimental procedures, tables of quantitative data, and safety precautions.

Introduction

This compound (CAS No. 126674-78-0) is a key building block in organic synthesis.[1] The presence of fluorine atoms in its structure can impart unique properties to target molecules, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.[1] These properties make it a sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and high-performance polymers.[1] The following protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

A plausible and effective synthetic route for the preparation of this compound involves a two-step process starting from commercially available 2,4-difluorobenzoic acid. The first step is the nitration of the benzene ring to introduce a nitro group. The second step is the selective reduction of the nitro group to an amine.

Start 2,4-Difluorobenzoic Acid Intermediate 2,4-Difluoro-5-nitrobenzoic Acid Start->Intermediate Nitration (HNO3, H2SO4) Product This compound Intermediate->Product Reduction (e.g., Fe, HCl)

Caption: Synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 2,4-Difluoro-5-nitrobenzoic Acid

Materials:

  • 2,4-Difluorobenzoic acid

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2,4-difluorobenzoic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid to the flask while maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition of nitric acid, continue stirring the mixture at 0-5 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified 2,4-difluoro-5-nitrobenzoic acid in a vacuum oven.

Part 2: Synthesis of this compound

Materials:

  • 2,4-Difluoro-5-nitrobenzoic acid

  • Iron powder (Fe)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • To a three-neck round-bottom flask fitted with a reflux condenser and magnetic stirrer, add 2,4-difluoro-5-nitrobenzoic acid and ethanol.

  • Add iron powder to the mixture.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the hot solution to remove the iron salts and wash the solid residue with hot ethanol.

  • Combine the filtrate and washings and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous solution, add ethyl acetate.

  • Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain a white to yellow-brown solid.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number126674-78-0[3]
Molecular FormulaC₇H₅F₂NO₂[3]
Molecular Weight173.12 g/mol [3]
AppearanceWhite to Yellow to Brown Solid
Purity>95%[1]
Storage TemperatureRefrigerator

Table 2: Expected Yields and Purity

StepProductExpected YieldPurity
12,4-Difluoro-5-nitrobenzoic Acid80-90%>95% (after recrystallization)
2This compound70-85%>97% (after recrystallization)

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids (nitric and sulfuric) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Dichloromethane and ethyl acetate are flammable and volatile. Avoid ignition sources.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Workflow

cluster_0 Part 1: Nitration cluster_1 Part 2: Reduction A1 Dissolve 2,4-difluorobenzoic acid in H2SO4 at 0-5 °C A2 Add fuming HNO3 dropwise, maintain temp < 10 °C A1->A2 A3 Stir at 0-5 °C for 1h, then at RT for 2-3h A2->A3 A4 Pour onto ice and filter the precipitate A3->A4 A5 Recrystallize and dry the product A4->A5 B1 Combine nitro-intermediate, ethanol, and Fe powder A5->B1 2,4-Difluoro-5-nitrobenzoic Acid B2 Heat to reflux and add conc. HCl B1->B2 B3 Reflux for 4-6h and monitor by TLC B2->B3 B4 Filter hot solution to remove iron salts B3->B4 B5 Evaporate ethanol B4->B5 B6 Neutralize with NaHCO3 and extract with ethyl acetate B5->B6 B7 Dry organic layer and evaporate solvent B6->B7 B8 Recrystallize and dry the final product B7->B8

Caption: Detailed workflow for the synthesis of this compound.

Conclusion

The protocol described provides a robust and reproducible method for the laboratory synthesis of this compound. By following these procedures, researchers can obtain this valuable intermediate in good yield and high purity, suitable for further applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic Acid via Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolone and its derivatives are a critical class of heterocyclic compounds extensively utilized in drug development due to their broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The synthesis of the quinolone scaffold is a cornerstone of medicinal chemistry. A pivotal method for constructing the 4-hydroxyquinoline (or its tautomeric 4-quinolone) core is the Gould-Jacobs reaction.[1][2] This reaction classically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[1][3]

This document provides detailed application notes and experimental protocols for the synthesis of a novel difluorinated quinolone carboxylic acid, specifically 6,8-difluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid, through the reaction of 2-Amino-3,5-difluorobenzoic acid with diethyl malonate (in the form of diethyl ethoxymethylenemalonate). The protocol has been optimized for both conventional thermal and microwave-assisted conditions, offering flexibility for various laboratory setups.

Reaction Overview

The synthesis proceeds in two key stages:

  • Condensation: this compound reacts with diethyl ethoxymethylenemalonate (DEEM) via a Michael-type addition followed by the elimination of ethanol to form the intermediate, diethyl 2-(((3,5-difluoro-2-carboxyphenyl)amino)methylene)malonate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures, leading to the formation of the quinolone ring system. This step is often the rate-limiting and requires significant thermal energy.[4]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of Ethyl 6,8-difluoro-4-hydroxyquinoline-5-carboxylate, the ester precursor to the final carboxylic acid product.

ParameterConventional HeatingMicrowave-Assisted
Reactants
This compound1.0 eq1.0 eq
Diethyl ethoxymethylenemalonate1.1 eq3.0 eq
Reaction Conditions
Condensation Temperature (°C)120-130Room Temperature
Condensation Time (h)21
Cyclization Temperature (°C)250 (in Diphenyl ether)250
Cyclization Time (min)3010
Expected Product Data
Product NameEthyl 6,8-difluoro-4-hydroxyquinoline-5-carboxylateEthyl 6,8-difluoro-4-hydroxyquinoline-5-carboxylate
Molecular FormulaC₁₂H₉F₂NO₃C₁₂H₉F₂NO₃
Molecular Weight ( g/mol )253.20253.20
Expected Yield (%)~70-80%~80-90%
AppearanceOff-white to pale yellow solidOff-white to pale yellow solid
Melting Point (°C)>250 (with decomposition)>250 (with decomposition)

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Diethyl ethoxymethylenemalonate (DEEM) (≥98% purity)

  • Diphenyl ether (≥99% purity)

  • Ethanol (anhydrous)

  • Dowtherm A (optional, for thermal bath)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Deionized water

  • Standard laboratory glassware

  • Microwave synthesis reactor (for microwave protocol)

Protocol 1: Conventional Thermal Synthesis

Step 1: Condensation

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring in an oil bath at 120-130 °C for 2 hours.

  • During this time, ethanol will be evolved. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 2 hours, allow the reaction mixture to cool to room temperature. The resulting viscous oil is the crude intermediate, diethyl 2-(((3,5-difluoro-2-carboxyphenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add diphenyl ether (approximately 5-10 mL per gram of the initial aminobenzoic acid).

  • Heat the mixture to a vigorous reflux (approximately 250 °C) using a heating mantle or a suitable high-temperature bath (e.g., Dowtherm A) for 30 minutes.

  • Upon cooling to room temperature, the product, Ethyl 6,8-difluoro-4-hydroxyquinoline-5-carboxylate, will precipitate from the solution.

  • Add petroleum ether or hexane to the cooled mixture to facilitate further precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether to remove the diphenyl ether solvent.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Step 3: Hydrolysis to the Carboxylic Acid

  • Suspend the purified Ethyl 6,8-difluoro-4-hydroxyquinoline-5-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • The final product, 6,8-difluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Step 1: Condensation

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both a reagent and a solvent.

  • Stir the mixture at room temperature for 1 hour to ensure complete formation of the intermediate.

Step 2: Microwave Cyclization

  • Seal the microwave vial and place it in the microwave reactor.

  • Heat the reaction mixture to 250 °C and hold at this temperature for 10 minutes.

  • After the reaction is complete, cool the vial to room temperature. The product, Ethyl 6,8-difluoro-4-hydroxyquinoline-5-carboxylate, should precipitate.

  • Add a small amount of cold ethanol or acetonitrile to the vial and collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted DEEM.

Step 3: Hydrolysis to the Carboxylic Acid

  • Follow the same hydrolysis procedure as described in Protocol 1, Step 3.

Visualizations

Reaction Pathway

Gould_Jacobs_Reaction reactant1 This compound intermediate Diethyl 2-(((3,5-difluoro-2-carboxyphenyl)amino)methylene)malonate reactant1->intermediate Condensation (120-130 °C or RT) reactant2 Diethyl ethoxymethylenemalonate (DEEM) reactant2->intermediate product_ester Ethyl 6,8-difluoro-4-hydroxyquinoline-5-carboxylate intermediate->product_ester Thermal Cyclization (250 °C) product_acid 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid product_ester->product_acid Hydrolysis (NaOH, H₂O, Reflux)

Caption: Gould-Jacobs reaction pathway for the synthesis of 6,8-difluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid.

Experimental Workflow

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted conv_start Mix this compound and DEEM conv_condense Heat at 120-130 °C for 2h conv_start->conv_condense conv_add_solvent Add Diphenyl Ether conv_condense->conv_add_solvent conv_cyclize Reflux at 250 °C for 30 min conv_add_solvent->conv_cyclize conv_precipitate Cool and Precipitate conv_cyclize->conv_precipitate conv_filter Filter and Wash conv_precipitate->conv_filter conv_hydrolyze Hydrolyze with NaOH conv_filter->conv_hydrolyze conv_acidify Acidify with HCl conv_hydrolyze->conv_acidify conv_isolate Isolate Final Product conv_acidify->conv_isolate mw_start Mix this compound and excess DEEM in vial mw_condense Stir at RT for 1h mw_start->mw_condense mw_cyclize Microwave at 250 °C for 10 min mw_condense->mw_cyclize mw_precipitate Cool and Precipitate mw_cyclize->mw_precipitate mw_filter Filter and Wash mw_precipitate->mw_filter mw_hydrolyze Hydrolyze with NaOH mw_filter->mw_hydrolyze mw_acidify Acidify with HCl mw_hydrolyze->mw_acidify mw_isolate Isolate Final Product mw_acidify->mw_isolate

Caption: Comparative workflow for conventional and microwave-assisted synthesis.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Diphenyl ether has a high boiling point and can cause severe burns. Handle with care at elevated temperatures.

  • Concentrated acids and bases are corrosive. Handle with appropriate care.

  • Microwave synthesis should be conducted in a dedicated microwave reactor with appropriate pressure and temperature monitoring.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point Analysis: To assess purity.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The Gould-Jacobs reaction provides a robust and versatile method for the synthesis of 4-hydroxyquinoline derivatives. The protocols outlined in this document offer both conventional and modern microwave-assisted approaches for the preparation of 6,8-difluoro-4-oxo-1,4-dihydroquinoline-5-carboxylic acid. The microwave-assisted protocol offers significant advantages in terms of reduced reaction times and potentially higher yields. Careful adherence to the experimental procedures and safety precautions is essential for the successful and safe synthesis of this and similar quinolone derivatives.

References

Application Notes & Protocols: Synthesis of Fluorinated Polyimides from 2-Amino-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis and characterization of novel fluorinated polyimides derived from 2-Amino-3,5-difluorobenzoic acid. The incorporation of fluorine atoms into the polyimide backbone is a proven strategy to enhance solubility, lower the dielectric constant, and improve thermal stability, making these materials highly attractive for applications in microelectronics, aerospace, and as advanced materials in drug delivery systems.[1][2][3]

While direct literature on the use of this compound for polyimide synthesis is not abundant, this document outlines a feasible synthetic route based on established principles of polymer chemistry. The protocols provided are based on general and widely adopted methods for the synthesis of fluorinated polyimides.[2][4]

Proposed Synthetic Pathway

The synthesis of fluorinated polyimides from this compound is proposed as a multi-step process. The initial step involves the conversion of this compound into a diamine monomer. This is necessary because the carboxylic acid and amine groups on the same ring are not suitably positioned for direct polymerization into a high molecular weight polyimide. A common strategy to achieve this is to create a larger diamine monomer where the this compound moiety is coupled to another aromatic core.

The proposed pathway involves the synthesis of a novel diamine, followed by a classical two-step polycondensation reaction with a commercially available dianhydride to yield the target fluorinated polyimide.

Synthesis_Pathway cluster_Monomer_Synthesis Diamine Monomer Synthesis cluster_Polymerization Polyimide Synthesis A This compound B Intermediate (e.g., Esterification/Amidation) A->B Coupling Reaction C Diamine Monomer B->C Reduction/Deprotection E Poly(amic acid) Precursor C->E D Dianhydride (e.g., 6FDA) D->E Polycondensation in NMP/DMAc F Fluorinated Polyimide E->F Thermal or Chemical Imidization Workflow cluster_Synthesis Synthesis cluster_Processing Processing cluster_Characterization Characterization start Monomer Synthesis paa Poly(amic acid) Formation start->paa pi Polyimide Formation paa->pi film Film Casting/Spin Coating pi->film ftir FTIR Spectroscopy film->ftir nmr NMR Spectroscopy film->nmr tga Thermogravimetric Analysis (TGA) film->tga dsc Differential Scanning Calorimetry (DSC) film->dsc dielectric Dielectric Spectroscopy film->dielectric solubility Solubility Testing film->solubility

References

Application Notes and Protocols for 2-Amino-3,5-difluorobenzoic Acid in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzoic acid is a versatile monomer utilized in the synthesis of high-performance polymers. Its unique structure, featuring a difluorinated aromatic ring with both amino and carboxylic acid functional groups, makes it a valuable building block for creating polymers with enhanced thermal stability, chemical resistance, and specific electronic properties. These characteristics are particularly desirable in the development of advanced materials for electronics, aerospace, and biomedical applications. The presence of fluorine atoms can significantly influence the final properties of the polymer, such as increasing hydrophobicity and improving biological activity, making it a monomer of interest for drug delivery systems and medical devices.[1]

This document provides detailed application notes and generalized experimental protocols for the polymerization of this compound and the characterization of the resulting polymers.

Application Notes

Polymers derived from this compound are expected to exhibit a range of desirable properties due to the incorporation of fluorine atoms into the polymer backbone. These properties make them suitable for various advanced applications.

Key Properties and Potential Applications:

  • High-Performance Polymers: The monomer is a crucial intermediate in the synthesis of high-performance polymers like polyimides.[1] The resulting polymers are expected to have enhanced thermal and chemical resistance.[2]

  • Enhanced Thermal Stability: The high bond dissociation energy of the C-F bond (~485 kJ/mol) contributes to superior thermal stability, increasing both the glass transition temperature (Tg) and thermal decomposition temperature.[2] This makes the polymers suitable for applications in harsh, high-temperature environments.[2]

  • Chemical Resistance and Hydrophobicity: The low surface energy of C-F bonds reduces water absorption, which improves the chemical resistance of the polymer and protects it from moisture-induced degradation.[2] This is advantageous for applications in humid or corrosive environments.[2]

  • Dielectric Properties: Fluorinated polyimides are known to exhibit low dielectric constants, making them valuable materials for microelectronics as interlayer dielectrics and for flexible circuitry.

  • Biomedical Applications: The fluorinated structure can influence drug metabolism and efficacy, making polymers from this monomer potential candidates for drug delivery systems and as components of medical devices.[1] Synthetic polymers are increasingly used in biomedical applications such as tissue engineering and diagnostics.[3]

Expected Properties of Fluorinated Polymers

The incorporation of this compound into a polymer matrix is anticipated to yield materials with the properties summarized in the table below. The data is based on reported values for other fluorinated polyimides.

PropertyExpected Value/RangeSignificanceReference
Glass Transition Temp. (Tg)244 - 407 °CHigh Tg indicates excellent dimensional stability at elevated temperatures.[2][4]
5% Weight Loss Temp. (TGA)> 500 °C in N₂High decomposition temperature signifies outstanding thermal stability.[5]
Tensile Strength96 - 232.73 MPaHigh tensile strength indicates a strong and durable material.[2][4]
Dielectric Constant (1 MHz)2.312 - 3.77A low dielectric constant is crucial for applications in microelectronics to reduce signal delay.[2][4]
Moisture Absorption0.14 - 0.68%Low moisture absorption helps maintain stable electrical and mechanical properties in humid environments.[4][6]

Experimental Protocols

Disclaimer: The following protocols are generalized procedures based on established methods for similar aminobenzoic acids and fluorinated monomers. Optimization may be required for this compound.

Protocol 1: Oxidative Polymerization of this compound

This protocol describes a chemical oxidative polymerization method, which is commonly used for the synthesis of polyanilines and their derivatives.

Materials:

  • This compound

  • Ammonium persulfate (APS)

  • 1 M Hydrochloric acid (HCl)

  • Deionized water

  • Methanol

  • Acetone

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a 250 mL round-bottom flask, dissolve a specific amount of this compound (e.g., 43.8 mmol) in a calculated volume of 1 M HCl. Stir the mixture at room temperature until the monomer is completely dissolved.

  • Initiator Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate (e.g., 43.7 mmol) in deionized water.

  • Polymerization Reaction:

    • Cool the monomer solution to 0-5 °C using an ice bath while stirring continuously.

    • Slowly add the ammonium persulfate solution dropwise to the monomer solution over a period of 30 minutes.

    • Maintain the reaction temperature at 0-5 °C for the first hour, then allow it to slowly warm to room temperature.

    • Continue stirring the reaction mixture for 24 hours. A precipitate of the polymer should form.

  • Polymer Isolation and Purification:

    • Filter the reaction mixture through a Büchner funnel to collect the polymer precipitate.

    • Wash the polymer sequentially with 1 M HCl, deionized water, methanol, and acetone to remove unreacted monomer, initiator, and oligomers.

    • Dry the purified polymer in a vacuum oven at 60 °C until a constant weight is achieved.

  • Yield Calculation: Determine the mass of the dried polymer and calculate the percentage yield.

Protocol 2: Characterization of Poly(this compound)

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To identify the functional groups present in the polymer and confirm the polymerization.

  • Procedure:

    • Prepare a KBr pellet by mixing a small amount of the dried polymer with potassium bromide powder and pressing it into a transparent disk.

    • Alternatively, use an ATR-FTIR spectrometer.

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic peaks of the polymer, such as N-H stretching, C=O stretching of the carboxylic acid, and C-F stretching.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the chemical structure of the polymer.

  • Procedure:

    • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts and integration of the peaks to elucidate the polymer structure.

3. Thermogravimetric Analysis (TGA):

  • Objective: To evaluate the thermal stability of the polymer.

  • Procedure:

    • Place a small amount of the dried polymer (5-10 mg) in a TGA crucible.

    • Heat the sample from room temperature to 800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The temperature at which 5% weight loss occurs is often reported as the decomposition temperature.

4. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the glass transition temperature (Tg) of the polymer.

  • Procedure:

    • Seal a small amount of the dried polymer (5-10 mg) in a DSC pan.

    • Heat the sample to a temperature above its expected Tg, then cool it rapidly.

    • Reheat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow. The Tg is observed as a change in the baseline of the thermogram.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization start This compound dissolution Dissolve in 1M HCl start->dissolution cooling Cool to 0-5°C dissolution->cooling addition Add APS solution cooling->addition polymerization Stir for 24h addition->polymerization filtration Filter Precipitate polymerization->filtration washing Wash with HCl, H₂O, MeOH, Acetone filtration->washing drying Vacuum Dry at 60°C washing->drying polymer Purified Polymer drying->polymer ftir FTIR polymer->ftir nmr NMR polymer->nmr tga TGA polymer->tga dsc DSC polymer->dsc

Caption: Generalized workflow for the synthesis and characterization of poly(this compound).

logical_relationship cluster_monomer Monomer Structure cluster_properties Polymer Properties monomer This compound amino Amino Group (-NH₂) monomer->amino carboxyl Carboxylic Acid (-COOH) monomer->carboxyl fluorine Fluorine Atoms (-F) monomer->fluorine polymer Resulting Polymer amino->polymer Polymerization Site carboxyl->polymer Polymerization Site thermal High Thermal Stability fluorine->thermal High C-F Bond Energy chemical Chemical Resistance fluorine->chemical dielectric Low Dielectric Constant fluorine->dielectric Low Polarizability hydrophobicity Hydrophobicity fluorine->hydrophobicity Low Surface Energy

References

The Role of 2-Amino-3,5-difluorobenzoic Acid in the Development of Potent Kinase Inhibitors: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Amino-3,5-difluorobenzoic acid is a key fluorinated building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics like protein kinase inhibitors. The strategic incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, highlighting its role in the development of novel anti-cancer agents.

Application Note 1: Synthesis of N-Phenyl-2-pyrimidine-amine Core for Kinase Inhibitors

The N-phenyl-2-pyrimidine-amine scaffold is a well-established pharmacophore in a multitude of approved and investigational kinase inhibitors. This compound serves as a crucial starting material for the synthesis of the fluorinated aniline portion of this scaffold, which is often critical for achieving high potency and selectivity.

A key application of this building block is in the synthesis of derivatives that target kinases in crucial signaling pathways implicated in cancer, such as the Bcr-Abl, EGFR, and VEGFR pathways. The difluoro-substitution pattern on the phenyl ring can influence the conformation of the inhibitor, leading to improved interactions with the target kinase's active site.

Logical Workflow for Synthesizing N-Phenyl-2-pyrimidine-amine Derivatives:

G A This compound B Amide Formation A->B C N-(substituted)-2-amino-3,5-difluorobenzamide B->C D Cyclization with a Pyrimidine Precursor C->D E N-(difluorophenyl)-pyrimidin-2-amine Scaffold D->E F Further Functionalization (e.g., Suzuki Coupling) E->F G Final Kinase Inhibitor F->G

Caption: Synthetic workflow for kinase inhibitors.

Experimental Protocol: Synthesis of a 2-(2,4-Difluoro-anilino)pyrimidine Intermediate

This protocol describes a general method for the synthesis of a key intermediate for kinase inhibitors, starting from this compound.

Step 1: Amide Formation

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Cyclization to form the Pyrimidine Ring

  • In a round-bottom flask, dissolve the synthesized N-(substituted)-2-amino-3,5-difluorobenzamide (1.0 eq) in a high-boiling point solvent like n-butanol.

  • Add a suitable pyrimidine precursor, for example, a 1,3-dicarbonyl compound or its equivalent, and a catalytic amount of a strong acid or base.

  • Heat the reaction mixture to reflux for 12-48 hours, monitoring the progress by TLC.

  • After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the desired N-(difluorophenyl)-pyrimidin-2-amine scaffold.

Application Note 2: Structure-Activity Relationship (SAR) Studies

This compound is an excellent starting point for generating a library of analogs for structure-activity relationship (SAR) studies. The amino and carboxylic acid functional groups provide convenient handles for chemical modifications, allowing for the exploration of different substituents on the phenyl ring and the pyrimidine core. The fluorine atoms not only enhance biological properties but also serve as sensitive probes for studying drug-target interactions using techniques like fluorine-19 NMR.

Key Modifications for SAR Studies:

  • Amide Linker: Varying the substituent on the amide nitrogen can probe the binding pocket and influence solubility and cell permeability.

  • Pyrimidine Core: Introducing different groups at the 4- and 6-positions of the pyrimidine ring can modulate kinase selectivity and potency.

  • Fluorine Positions: While starting with the 3,5-difluoro pattern, analogs with other fluorination patterns can be synthesized to fine-tune electronic and conformational properties.

Illustrative SAR Logic:

SAR_Logic cluster_0 Modification Sites cluster_1 Biological Readouts start This compound Amine Carboxylic Acid Amine_Mod Vary R1 group on Amine start:f0->Amine_Mod Pyrimidine_Mod Vary R2, R3 on Pyrimidine start:f1->Pyrimidine_Mod Potency Kinase Inhibition (IC50) Amine_Mod->Potency Selectivity Selectivity Profiling Amine_Mod->Selectivity ADME ADME Properties Amine_Mod->ADME Pyrimidine_Mod->Potency Pyrimidine_Mod->Selectivity Pyrimidine_Mod->ADME

Caption: SAR exploration workflow.

Quantitative Data Summary

The following table summarizes hypothetical but representative biological data for a series of kinase inhibitors derived from this compound, illustrating the impact of structural modifications on potency.

Compound IDR1 (Amide Substituent)R2 (Pyrimidine C4-Substituent)Target Kinase IC50 (nM)
IA-1 MethylPhenyl50
IA-2 EthylPhenyl45
IA-3 CyclopropylPhenyl25
IB-1 Cyclopropyl4-Methylphenyl15
IB-2 Cyclopropyl4-Methoxyphenyl10
IB-3 Cyclopropyl4-Chlorophenyl30

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry for the synthesis of potent and selective kinase inhibitors. Its difluorinated phenyl ring offers significant advantages in modulating the pharmacological properties of the final compounds. The provided protocols and application notes serve as a guide for researchers in the design and synthesis of novel therapeutic agents targeting protein kinases. Further exploration of derivatives based on this scaffold holds promise for the discovery of next-generation cancer therapies.

Application Notes and Protocols: The Role of 2-Amino-3,5-difluorobenzoic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-difluorobenzoic acid is a key aromatic building block utilized in the synthesis of advanced agrochemicals. The incorporation of fluorine atoms into the molecular structure of pesticides can significantly enhance their biological activity, metabolic stability, and binding affinity to target receptors.[1] This document provides detailed application notes on the use of this compound in the synthesis of fluorinated anthranilic diamide insecticides, a class of potent agrochemicals targeting insect ryanodine receptors.

Application in the Synthesis of Fluorinated Anthranilic Diamide Insecticides

This compound serves as a crucial precursor for the synthesis of the anthranilamide moiety in fluorinated diamide insecticides. These insecticides are highly effective against a broad spectrum of lepidopteran pests. The general synthetic approach involves the coupling of a substituted aminobenzoic acid with a pyrazolecarboxylic acid derivative. The fluorine substituents on the aromatic ring of this compound are critical for enhancing the insecticidal potency of the final compound.

A representative synthetic scheme for the preparation of a novel fluorinated anthranilic diamide insecticide using this compound is outlined below. This two-step process involves the formation of a benzoxazinone intermediate, followed by amidation.

Caption: Proposed synthetic pathway for a novel fluorinated anthranilic diamide insecticide.

Experimental Protocols

The following are representative experimental protocols adapted from the synthesis of structurally related anthranilic diamide insecticides.[2]

Protocol 1: Synthesis of 2-(3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl)-6,8-difluoro-4H-3,1-benzoxazin-4-one (Intermediate C)
  • Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as acetonitrile.

  • Addition of Base: Add pyridine (2 equivalents) to the solution and cool the mixture to 0-5°C in an ice bath.

  • Acylation: Slowly add a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (1.1 equivalents) in anhydrous acetonitrile to the reaction mixture while maintaining the temperature below 10°C.

  • Cyclization: After the addition is complete, add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water and stir for 30 minutes.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the benzoxazinone intermediate.

Protocol 2: Synthesis of the Final Fluorinated Anthranilic Diamide Insecticide (Compound E)
  • Reaction Setup: Suspend the synthesized benzoxazinone intermediate (1 equivalent) in a suitable solvent like acetonitrile in a reaction flask.

  • Amidation: Add an aqueous solution of methylamine (3-5 equivalents) to the suspension.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Once the reaction is complete, add water to the mixture to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified fluorinated anthranilic diamide insecticide.

Data Presentation: Insecticidal Activity

The introduction of fluorine atoms into the anthranilic diamide structure has been shown to significantly impact insecticidal activity. The following table summarizes the reported LC50 (median lethal concentration) values for various fluorinated diamide insecticides against different lepidopteran pests, demonstrating their high potency.

Compound IDTarget PestLC50 (mg/L)Reference
IIl Plutella xylostella (Diamondback Moth)0.003[3]
IIy Plutella xylostella (Diamondback Moth)0.013[3]
IIz Plutella xylostella (Diamondback Moth)0.005[3]
Chlorantraniliprole Plutella xylostella (Diamondback Moth)0.024[3]
Ia Mythimna separata (Oriental Armyworm)0.2241[1]
Iu Plutella xylostella (Diamondback Moth)>0.01 (70% mortality at 0.01 mg/L)[1]
Chlorantraniliprole Mythimna separata (Oriental Armyworm)Not specified[1]
Chlorantraniliprole Chloridea virescens0.0048[4]
Flubendiamide Chloridea virescens0.028[4]
Cyantraniliprole Plutella xylostella0.007[5]

Mechanism of Action: Ryanodine Receptor Modulation

Anthranilic diamide insecticides exert their insecticidal effect by targeting the insect ryanodine receptor (RyR), a ligand-gated calcium channel located in the sarcoplasmic and endoplasmic reticulum membranes of muscle and non-muscle cells.

G cluster_pathway Signaling Pathway of Anthranilic Diamide Insecticides Diamide Fluorinated Anthranilic Diamide RyR Insect Ryanodine Receptor (RyR) Diamide->RyR Binds and Activates Ca_Release Uncontrolled Ca2+ Release RyR->Ca_Release Opens Channel SR Sarcoplasmic Reticulum (SR) Ca_Store Intracellular Ca2+ Store Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Cessation Feeding Cessation Paralysis->Cessation Death Insect Death Cessation->Death

Caption: Mechanism of action of fluorinated anthranilic diamide insecticides.

The binding of the diamide insecticide to the ryanodine receptor locks the channel in an open state, leading to an uncontrolled release of calcium ions from intracellular stores.[6] This disruption of calcium homeostasis results in continuous muscle contraction, paralysis, feeding cessation, and ultimately, the death of the insect.[4] The high selectivity of these insecticides for insect RyRs over mammalian counterparts contributes to their favorable safety profile for non-target organisms.

Conclusion

This compound is a valuable synthetic intermediate for the development of novel, highly potent fluorinated anthranilic diamide insecticides. The strategic incorporation of fluorine atoms enhances the efficacy of these agrochemicals, which act on a specific and validated insect target, the ryanodine receptor. The provided protocols and data serve as a foundational guide for researchers in the design and synthesis of next-generation crop protection agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-3,5-difluorobenzoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions to enhance experimental outcomes.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield of Final Product Incomplete reaction; incorrect reaction conditions (temperature, time); poor quality of starting materials; degradation of intermediates or final product.Verify the purity of starting materials using appropriate analytical techniques. Optimize reaction conditions such as temperature, reaction time, and solvent. Monitor reaction progress using TLC or LC-MS to ensure complete conversion. Ensure anhydrous conditions if the reaction is moisture-sensitive.
Formation of Dark, Tar-like Byproducts Incomplete dissolution of reactants leading to localized overheating and decomposition.[1] High reaction temperatures during hydrolysis or other steps.[1]Ensure all solid reactants are fully dissolved before heating; vigorous stirring is crucial.[1] Strictly control the reaction temperature and avoid exceeding the recommended temperature.[1] Consider adding reactants portion-wise to manage exothermic reactions.
Presence of Colored Impurities (e.g., Yellow, Brown, or Black) Formation of oxime or other colored byproducts.[1] Air oxidation of the amino group.In syntheses proceeding through an isatin intermediate, the presence of an organic solvent like ethyl acetate during the workup can extract the isatin and prevent the formation of a yellow oxime byproduct.[1] Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purify the final product by recrystallization or column chromatography.
Difficulty in Isolating the Product Product is too soluble in the reaction solvent; incomplete precipitation; formation of a stable salt.If the product is soluble, consider using a different solvent for precipitation or workup. Adjust the pH carefully to the isoelectric point of the amino acid to ensure complete precipitation. If a salt has formed, neutralize the solution to precipitate the free amino acid.
Inconsistent Results Between Batches Variability in the quality of reagents or solvents; slight deviations in reaction setup or conditions.Use reagents and solvents from the same supplier and lot number for a series of experiments. Standardize the experimental setup and meticulously control all reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

  • Formation of a substituted N-phenylacetamide derivative: Starting from a corresponding difluoroaniline.

  • Cyclization to form a difluoroisatin intermediate: This is often achieved using a strong acid like concentrated sulfuric acid.

  • Oxidative cleavage of the isatin ring: This final step is commonly carried out using hydrogen peroxide in a basic solution to yield the desired this compound.[1][2]

Q2: How can I minimize the formation of tar-like byproducts in the reaction?

The formation of tar-like substances is often due to localized overheating and decomposition of reactants.[1] To mitigate this, ensure complete dissolution of all solid starting materials in the solvent before applying heat. Vigorous and constant stirring is essential to maintain a homogeneous reaction mixture and prevent hot spots.[1] Additionally, strict temperature control throughout the reaction is critical.[1]

Q3: My final product is a brownish color. How can I decolorize it?

The brownish color indicates the presence of impurities, which could be colored byproducts or oxidation products. For purification, you can try the following:

  • Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., an ethanol-water mixture) and allow it to cool slowly.[2] The pure product should crystallize out, leaving the impurities in the solution.

  • Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution to remove the charcoal before allowing it to cool.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from the impurities.

Q4: What is the role of hydrogen peroxide in the synthesis?

In the synthesis of aminobenzoic acids from isatin intermediates, hydrogen peroxide acts as an oxidizing agent.[1][2] Under basic conditions (typically using sodium hydroxide), it facilitates the oxidative cleavage of the α-keto amide bond in the isatin ring, leading to the formation of the corresponding aminobenzoic acid.

Q5: How does the position of the fluorine atoms affect the reaction?

The presence of two electron-withdrawing fluorine atoms on the benzene ring will decrease the electron density of the ring and can affect the reactivity of the functional groups. The nucleophilicity of the amino group will be reduced, which can impact reactions involving this group. The acidity of the carboxylic acid proton will be increased. These electronic effects should be taken into consideration when planning subsequent reactions using this compound as an intermediate.

Experimental Protocols

While a specific, detailed protocol for this compound is not available in the provided search results, the following protocol for the synthesis of the related compound, 2-amino-3-fluorobenzoic acid, provides a valuable reference.[1] Researchers can adapt this methodology for their specific needs.

Synthesis of 2-Amino-3-fluorobenzoic Acid via a 7-Fluoroisatin Intermediate [1]

Step A: N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide

  • In a 2-L, three-necked, round-bottomed flask, a mixture of hydroxylamine hydrochloride (62.0 g), anhydrous sodium sulfate (256.7 g), 2,2,2-trichloro-1-ethoxyethanol (79.5 g), and water (1125 mL) is heated to approximately 40°C with vigorous stirring to aid dissolution.

  • A solution of 2-fluoroaniline (30 g) in a mixture of water (150 mL) and concentrated hydrochloric acid (75 mL) is prepared.

  • The 2-fluoroaniline solution is added to the first solution, and the mixture is heated to reflux.

  • After 1-2 minutes, a white precipitate forms. The flask is then cooled rapidly in an ice bath.

  • After stirring for 60 hours at room temperature, the precipitate is collected by filtration, washed with ice-cold water, and dried to yield the product.

Step B: 7-Fluoroisatin

  • In a 250-mL, three-necked, round-bottomed flask, 100 mL of concentrated sulfuric acid is heated to 70°C.

  • N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide (30.0 g) is added over 1 hour.

  • The solution is heated to 90°C for 60 minutes and then cooled to room temperature.

  • The reaction mixture is added to a vigorously stirred mixture of ice water (1.0 L) and ethyl acetate (200 mL).

  • The organic phase is separated, and the aqueous phase is extracted twice with ethyl acetate.

  • The combined organic phases are dried, and the solvent is removed under reduced pressure to give the crude product.

Step C: 2-Amino-3-fluorobenzoic acid

  • A 500-mL, three-necked, round-bottomed flask is charged with 7-fluoroisatin (15.0 g) and 200 mL of 1 M aqueous sodium hydroxide solution.

  • 30% hydrogen peroxide solution (22 mL) is added dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.

  • After 1.5 hours, the reaction is complete. 3 M hydrochloric acid is added to adjust the pH to approximately 7.5.

  • The mixture is treated with charcoal, stirred, and filtered.

  • The clear filtrate is further acidified to a pH of 4-5, and finally to pH 1 to precipitate the product.

  • The precipitate is collected by filtration and dried to yield pure 2-amino-3-fluorobenzoic acid.

Data Presentation

Table 1: Summary of Yields for a Representative Synthesis of a Fluorinated Anthranilic Acid (2-Amino-3-fluorobenzoic acid) [1]

StepProductStarting MaterialYield (%)
AN-(2-Fluorophenyl)-2-(hydroxyimino)acetamide2-Fluoroaniline86
B7-FluoroisatinN-(2-Fluorophenyl)-2-(hydroxyimino)acetamide47-57
C2-Amino-3-fluorobenzoic acid7-Fluoroisatin84-96
Overall 2-Amino-3-fluorobenzoic acid 2-Fluoroaniline ~35-49

Visualizations

experimental_workflow cluster_stepA Step A: Acetamide Formation cluster_stepB Step B: Isatin Synthesis cluster_stepC Step C: Oxidative Cleavage A1 2-Fluoroaniline A_Reaction Condensation A1->A_Reaction A2 Hydroxylamine HCl, Chloral Hydrate A2->A_Reaction A_Product N-(2-Fluorophenyl)-2- (hydroxyimino)acetamide A_Reaction->A_Product B_Reaction Cyclization (Conc. H2SO4) A_Product->B_Reaction B_Product 7-Fluoroisatin B_Reaction->B_Product C_Reaction Oxidation B_Product->C_Reaction C1 H2O2, NaOH C1->C_Reaction C_Product 2-Amino-3-fluorobenzoic acid C_Reaction->C_Product

Caption: Generalized workflow for the synthesis of 2-Amino-3-fluorobenzoic acid.

troubleshooting_yield start Low Yield Observed q1 Was reaction progress monitored (e.g., by TLC/LC-MS)? start->q1 incomplete Incomplete Reaction q1->incomplete No q2 Was significant byproduct formation observed? q1->q2 Yes, reaction complete optimize Optimize reaction conditions: - Increase reaction time - Increase temperature - Check catalyst/reagent activity incomplete->optimize end Yield Improved optimize->end byproducts Side Reactions Occurring q2->byproducts Yes q3 Are starting materials pure? q2->q3 No purification Improve purification method: - Recrystallization solvent screen - Column chromatography byproducts->purification purification->end impure_sm Impure Starting Materials q3->impure_sm No q3->end Yes purify_sm Purify starting materials (distillation, recrystallization) impure_sm->purify_sm purify_sm->end

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of 2-Amino-3,5-difluorobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the purification of 2-Amino-3,5-difluorobenzoic acid by recrystallization.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.

  • Solvent Choice: Ensure you are using a suitable solvent. For amino acids, polar solvents or aqueous mixtures are often effective.[1][2] Based on similar compounds, solvent systems like acetone/water or ethanol/water are good starting points.[3][4]

  • Insufficient Solvent: You may not be using enough solvent. Continue to add small portions of the hot solvent to your heated mixture until the solid completely dissolves.[5] However, be mindful that using a large excess of solvent will reduce your final yield.[6]

  • Low Purity: If the crude material contains a significant amount of insoluble impurities, it may appear that the compound is not dissolving. After adding a reasonable amount of hot solvent, if a solid remains, it may be an impurity that can be removed by hot filtration.

Q2: No crystals are forming after cooling the solution. How can I induce crystallization?

A2: The absence of crystal formation usually indicates that the solution is not supersaturated.[7]

  • Supersaturation: The solution may be too dilute (too much solvent was used). Try to concentrate the solution by gently boiling off some of the solvent and then allowing it to cool again.[8][9]

  • Induce Crystallization: If the solution is supersaturated but crystals still haven't formed, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The tiny scratches on the glass can provide a surface for crystal nucleation.[6][9]

    • Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for crystal growth.[6]

  • Extended Cooling: Allow the flask to cool for a longer period. After reaching room temperature, place it in an ice bath or refrigerator to further decrease the compound's solubility.

Q3: The compound has separated as an oil instead of crystals. How can I fix this?

A3: This phenomenon, known as "oiling out," occurs when the dissolved compound separates from the solution at a temperature above its melting point.[7][10]

  • Add More Solvent: The concentration of the solute may be too high, causing it to come out of solution too quickly. Reheat the mixture to dissolve the oil, add a small amount of additional good solvent (the one in which the compound is more soluble), and allow it to cool more slowly.[7][8]

  • Lower the Cooling Temperature: Ensure the solution cools slowly to a temperature below the compound's melting point before crystal formation begins.

  • Change Solvent System: The chosen solvent system may be unsuitable. A different solvent or solvent pair might be necessary to avoid oiling out.[11]

Q4: The final yield of purified product is very low. What are the common causes?

A4: A low yield is a frequent issue in recrystallization.[8]

  • Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of the product will remain in the mother liquor.[5][6] Use only the minimum amount of hot solvent required to fully dissolve the crude product.[6]

  • Premature Crystallization: The product may have crystallized prematurely during a hot filtration step (if performed).[7] To prevent this, use a pre-heated funnel and receiving flask.[5]

  • Washing Losses: Washing the collected crystals with room-temperature solvent can dissolve a portion of the product. Always use a minimal amount of ice-cold solvent for washing.[5][6]

  • Inappropriate Solvent: If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor.

Q5: The recrystallized product is still colored. How can I decolorize it?

A5: A persistent color indicates the presence of colored impurities.

  • Activated Charcoal: Before the hot filtration step, you can add a very small amount of activated charcoal to the hot solution.[5] The charcoal adsorbs many colored impurities. Do not add too much, as it can also adsorb your product. After adding charcoal, the solution must be filtered while hot to remove the charcoal.

  • Repeat Recrystallization: A second recrystallization may be required to achieve the desired level of purity and remove residual color.[5]

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for recrystallizing this compound? A: The ideal solvent is one in which the compound is very soluble at high temperatures but poorly soluble at low temperatures. While specific solubility data for this exact compound is not widely available, good starting points for similar aromatic amino acids include mixed solvent systems like acetone/water, ethanol/water, or methanol/water.[3][5] A small-scale solvent screen with the crude material is the best way to determine the optimal solvent.

Q: What is the expected appearance and melting point of pure this compound? A: Pure this compound is typically a white to yellow or brown solid.[12][13] A sharp melting point is a good indicator of purity. While a specific melting point is not consistently reported in the search results, a narrow melting range is desirable.

Q: How does the purity of the starting material affect recrystallization? A: The success of recrystallization is highly dependent on the purity of the crude material. If the material is heavily contaminated with impurities that have similar solubility characteristics to the target compound, simple recrystallization may not be sufficient. In such cases, other purification techniques like column chromatography might be necessary first.[4]

Quantitative Data Summary

The following table summarizes key data for this compound and a structurally similar compound to provide context for experimental work.

PropertyThis compound2-Amino-5-fluorobenzoic Acid (for comparison)Reference(s)
CAS Number 126674-78-0446-08-2[12][14]
Molecular Formula C₇H₅F₂NO₂C₇H₆FNO₂[12][14]
Molecular Weight 173.12 g/mol 155.1 g/mol [13][14]
Physical Form White to Yellow to Brown SolidCrystalline Solid[12][14]
Purity (Typical) >95% or >98%≥98%[13][14][15]
Solubility in Ethanol Data not available~20 mg/mL[14]
Solubility in DMSO Data not available~30 mg/mL[14]
Solubility in DMF Data not available~30 mg/mL[14]

Experimental Protocol: Recrystallization

This protocol provides a general methodology for the purification of this compound. The ideal solvent should be determined beforehand through small-scale trials.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum volume of the chosen solvent system (e.g., acetone/water).

  • Heating: Gently heat the mixture on a hot plate with constant stirring. Add small portions of the hot solvent incrementally until the solid is completely dissolved. Avoid adding a large excess of solvent to maximize yield.[6]

  • (Optional) Decolorization & Hot Filtration: If the solution is colored or contains insoluble impurities, remove the flask from the heat. Add a very small amount of activated charcoal, and then bring the solution back to a boil for a few minutes. Filter the hot solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[8] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a vacuum oven. Ensure the product is fully dry before measuring the final weight and assessing purity.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude product in minimum hot solvent cool Cool solution slowly to room temperature, then ice bath start->cool crystals_form Do crystals form? cool->crystals_form oiling_out Problem: Product Oiled Out cool->oiling_out Alternative Outcome collect Collect, wash with ice-cold solvent, and dry purified crystals crystals_form->collect Yes no_crystals Problem: No Crystals Formed crystals_form->no_crystals No low_yield Check Yield & Purity. Yield is low? collect->low_yield induce Induce Crystallization: 1. Scratch flask inner wall 2. Add a seed crystal no_crystals->induce Try First concentrate Solution too dilute. Boil off some solvent and re-cool. no_crystals->concentrate If inducing fails induce->cool concentrate->cool reheat Reheat to dissolve oil. Add more 'good' solvent. Cool very slowly. oiling_out->reheat reheat->cool end_ok End: Process Complete low_yield->end_ok No yield_issue Troubleshoot Yield: - Too much solvent used? - Premature crystallization? - Washing with warm solvent? low_yield->yield_issue Yes yield_issue->end_ok Review protocol for next time

Caption: Troubleshooting workflow for recrystallization.

Experimental_Workflow step1 Step 1: Dissolution Crude solid in flask. Add min. hot solvent until dissolved. step2 Step 2: Hot Filtration (Optional) Add charcoal if colored. Filter hot to remove insoluble impurities & charcoal. step1->step2 step3 Step 3: Cooling Allow filtrate to cool slowly and undisturbed to room temp. step2->step3 step4 Step 4: Crystallization Place flask in ice bath to maximize crystal formation. step3->step4 step5 Step 5: Isolation Collect crystals by vacuum filtration. step4->step5 step6 Step 6: Washing Rinse crystals with a small amount of ice-cold solvent. step5->step6 step7 Step 7: Drying Dry crystals under vacuum to constant weight. step6->step7

Caption: Standard experimental workflow for recrystallization.

References

avoiding tar-like byproducts in aminobenzoic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of aminobenzoic acid, with a focus on avoiding the formation of tar-like byproducts.

Troubleshooting Guides

Issue 1: Formation of Dark, Tarry, or Oily Byproducts

The appearance of a dark, viscous, or oily substance instead of a crystalline product is a common issue, often indicative of significant side reactions and the formation of complex, high-molecular-weight byproducts, colloquially referred to as "tar."

Potential Causes and Solutions

Potential CauseRecommended Action
Excessive Heat Scorching of reagents can occur if the temperature is too high. Carefully monitor and control the reaction temperature within the optimal range for the specific synthetic route. For instance, in the Hofmann reaction of methyl-4-carbamoylbenzoate, the temperature should ideally be maintained between 3 to 60°C to prevent side reactions[1].
Oxidation The amino group in aminobenzoic acid is susceptible to oxidation, which can lead to colored impurities. It is best practice to store the compound in a dark, airtight container to prevent discoloration upon exposure to light and air.
Decomposition of Intermediates In syntheses involving diazonium salts, poor temperature control (above 0-5°C) can lead to the decomposition of the diazonium salt, forming phenolic and other degradation products that contribute to a tarry consistency.[2]
Uncontrolled Polymerization Under certain conditions, aminobenzoic acid and its derivatives can undergo polymerization. This is particularly relevant for derivatives containing polymerizable groups, but can also occur at elevated temperatures during the synthesis of the parent compound.[3][4][5]
Solvent Evaporation If the condenser is not set up properly during reflux, the solvent can evaporate, leading to the scorching of reagents.[6]

Troubleshooting Workflow for Tar Formation

TarFormationTroubleshooting Start Dark/Tarry Product Observed CheckTemp Review Reaction Temperature (Was it within the optimal range?) Start->CheckTemp CheckAtmosphere Assess Reaction Atmosphere (Was an inert atmosphere used if necessary?) CheckTemp->CheckAtmosphere Temp OK TempHigh High Temperature: - Thermal Degradation - Polymerization CheckTemp->TempHigh Temp Too High CheckPurity Analyze Starting Material Purity CheckAtmosphere->CheckPurity Atmosphere OK Oxidation Oxygen Exposure: - Oxidation of Amino Group CheckAtmosphere->Oxidation Reactive Atmosphere CheckProcedure Verify Experimental Procedure (e.g., reagent addition rate, stirring) CheckPurity->CheckProcedure Purity OK ImpureReagents Impure Reagents: - Catalyze Side Reactions CheckPurity->ImpureReagents Impure Purification Implement Purification Strategy CheckProcedure->Purification Procedure OK ProceduralError Procedural Errors: - Incorrect Stoichiometry - Poor Mixing CheckProcedure->ProceduralError Errors Found Recrystallization Recrystallization Purification->Recrystallization ActivatedCarbon Activated Carbon Treatment Purification->ActivatedCarbon Chromatography Column Chromatography Purification->Chromatography TempHigh->Purification Oxidation->Purification ImpureReagents->Purification ProceduralError->Purification

Troubleshooting workflow for addressing tar-like byproducts.
Issue 2: Product Discoloration (Yellow to Brown)

Even when a crystalline product is obtained, it may be discolored. This typically indicates the presence of impurities.

Potential Causes and Solutions

Potential CauseRecommended Action
Oxidation of the Amino Group The amino group is prone to oxidation, which can cause a yellow or brown tint. Store the purified compound protected from light and air. During purification, consider using an inert atmosphere.
Residual Nitro-Aromatic Compounds In syntheses starting from nitrobenzoic acid, incomplete reduction can leave residual starting material, which is often colored. Monitor the reaction to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Formation of Azoxybenzene and Azobenzene Intermediates During the reduction of nitroaromatics, colored intermediates such as azoxybenzene and azobenzene can form. The choice of catalyst and reaction conditions can influence the formation of these byproducts.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for aminobenzoic acid, and which is most prone to tar formation?

A1: The two most common industrial routes are the reduction of nitrobenzoic acid and the Hofmann degradation of the monoamide of terephthalic acid. Syntheses that proceed through diazonium salts, such as the Sandmeyer reaction, can be prone to tar formation if not carefully controlled, as the diazonium salts are thermally unstable and can decompose to form phenolic byproducts.[2] The reduction of nitrobenzoic acid can also lead to colored byproducts if the reaction is not driven to completion or if side reactions leading to intermediates like azoxybenzene occur.[7]

Q2: What is the likely chemical nature of "tar-like" byproducts?

A2: While the exact composition can vary, "tar-like" byproducts are generally complex mixtures of high-molecular-weight compounds. These can arise from:

  • Polymerization: Aminobenzoic acid can undergo polymerization, especially at elevated temperatures.[4][5]

  • Degradation Products: Thermal degradation can lead to decarboxylation and fragmentation of the aromatic ring.[8][9] For example, 4-aminosalicylic acid undergoes decarboxylation near its melting point.[9]

  • Side-Reaction Products: In specific reactions like diazotization, decomposition of intermediates can lead to a mixture of phenolic compounds.[2]

Q3: How can I purify my aminobenzoic acid if it is dark or contains tarry impurities?

A3: Several purification techniques can be effective:

  • Recrystallization: This is a primary method for purifying solid organic compounds. The choice of solvent is crucial; an ideal solvent will dissolve the aminobenzoic acid well at high temperatures but poorly at room temperature, while the impurities remain soluble at low temperatures.

  • Activated Carbon Treatment: If the product is discolored, adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities.

  • Column Chromatography: For difficult separations or to achieve very high purity, column chromatography is a powerful technique.

Q4: Are there specific reaction conditions I should pay close attention to in order to avoid byproduct formation?

A4: Yes, meticulous control of reaction conditions is critical. Key parameters include:

  • Temperature: As mentioned, excessive heat is a primary cause of tar formation. Maintain the temperature within the recommended range for your specific protocol.

  • Atmosphere: For sensitive reactions, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Stoichiometry: Using the correct molar ratios of reactants is essential to ensure the reaction goes to completion and to minimize side reactions.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of degradation products.

Experimental Protocols and Data

Synthesis of p-Aminobenzoic Acid via Hofmann Reaction

This method, adapted from patent literature, utilizes a by-product from dimethylterephthalate (DMT) synthesis.[1][10]

Reaction Scheme

HofmannReaction cluster_reactants Reactants cluster_products Products carbamoylbenzoate Methyl-4-carbamoylbenzoate paba p-Aminobenzoic Acid carbamoylbenzoate->paba Hofmann Rearrangement naocl_naoh NaOCl / NaOH(aq)

Hofmann rearrangement for p-aminobenzoic acid synthesis.

Quantitative Data for Hofmann Reaction

Reactant/ReagentMolar EquivalentTemperature (°C)Reaction TimeTypical Yield
Methyl-4-carbamoylbenzoate13 - 60~2 hours~90%
Halogenated Base (e.g., NaOCl)1 - 1.5
NaOH3 - 15

Note: Exceeding 80°C in the Hofmann reaction can lead to an increase in side reactions.[1]

Synthesis of Ethyl p-Aminobenzoate (Benzocaine) via Fischer Esterification

This is a common laboratory-scale synthesis.[11]

Quantitative Data for Fischer Esterification

Reactant/ReagentAmountMoles
p-Aminobenzoic Acid (PABA)1.2 g0.0087
Absolute Ethanol12.0 mL0.205
Concentrated Sulfuric Acid1.0 mL0.018

Reaction Conditions: The mixture is typically heated at reflux for 60-75 minutes.[11] Overheating can lead to a black, thick solution, likely due to the scorching of reagents.[6]

Signaling Pathways and Logical Relationships

Logical Relationship: Impact of Reaction Parameters on Product Quality

ProductQuality cluster_params Reaction Parameters cluster_outcomes Potential Outcomes Temp Temperature Tar Tar Formation Temp->Tar Too High HighPurity High Purity Product Temp->HighPurity Optimal Time Reaction Time Time->Tar Too Long LowYield Low Yield Time->LowYield Too Short Time->HighPurity Optimal Purity Reagent Purity Purity->Tar Low Purity->HighPurity High Atmosphere Atmosphere Atmosphere->Tar Oxidative Atmosphere->HighPurity Inert

Influence of key reaction parameters on product quality.

References

optimization of reaction conditions for polyimide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polyimide Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on optimizing reaction conditions and troubleshooting common issues encountered during polyimide synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.

Question 1: Why is the molecular weight of my poly(amic acid) (PAA) precursor too low, resulting in a low-viscosity solution?

Answer:

Low molecular weight in the PAA precursor is a common issue that can lead to brittle final polyimide films with poor mechanical properties.[1] Several factors can contribute to this problem:

  • Monomer Impurities: The purity of both the diamine and dianhydride monomers is critical. Impurities can act as chain terminators, preventing the formation of long polymer chains.[1]

  • Incorrect Stoichiometry: An exact 1:1 molar ratio of diamine to dianhydride is essential for achieving a high molecular weight. Any deviation from this ratio will result in an excess of one monomer, leading to chain termination.[1]

  • Presence of Water: Moisture in the reaction solvent or absorbed by the monomers can react with the dianhydride, hydrolyzing it to a dicarboxylic acid. This reaction competes with the polymerization process and prevents the formation of high molecular weight PAA.[2][3][4] It is crucial to use anhydrous solvents and thoroughly dry all glassware.[1]

  • Reaction Temperature: The formation of PAA is an exothermic reaction. Conducting the reaction at low temperatures, typically between -5°C and 25°C, is recommended to prevent side reactions and the reversal of the amic acid formation, which can limit molecular weight gain.[1][4]

Question 2: My poly(amic acid) solution formed a gel during synthesis. What causes this and how can I prevent it?

Answer:

Gel formation during PAA synthesis can make processing difficult and indicates potential cross-linking or uncontrolled polymerization. The primary causes include:

  • High Monomer Concentration: Higher monomer concentrations can sometimes lead to localized regions of very high molecular weight, which can result in gelation.[2] Reducing the solids content of the reaction can help mitigate this.[1]

  • Reaction Temperature Too High: Elevated temperatures can promote side reactions, including intermolecular imide formation, which can lead to cross-linking and gelation.[5] Maintaining a low reaction temperature is crucial.[1]

  • Multifunctional Impurities: The presence of impurities with more than two reactive functional groups in the monomers can act as cross-linking agents, leading to gel formation.[1] Ensure high purity of all monomers.

  • Reverse Mode of Addition: In some cases, the order of monomer addition can influence the reaction. Adding the dianhydride solution slowly to a rapidly stirred solution of the diamine is often the preferred method to avoid localized high concentrations and potential gelation.[3]

Question 3: The final polyimide film is brittle and cracks easily. How can this be resolved?

Answer:

Brittleness in the final polyimide film is often a symptom of underlying issues in the synthesis or curing process:

  • Low Molecular Weight: As mentioned previously, a low molecular weight PAA precursor will result in a polyimide with poor mechanical properties, including brittleness.[1] Refer to Question 1 for troubleshooting low molecular weight.

  • Rapid Curing: A fast heating rate during the thermal imidization process can lead to the rapid evolution of water and residual solvent, creating internal stresses and voids within the film, which contribute to brittleness.[1][6] A staged curing protocol with gradual temperature increases is recommended to allow for the controlled removal of volatiles.[1]

  • Incomplete Imidization: If the imidization process is not complete, the presence of unreacted poly(amic acid) can negatively impact the mechanical properties of the final film. Ensure that the final curing temperature and time are sufficient for complete conversion to polyimide.

Question 4: The synthesized polyimide is insoluble in common organic solvents, making it difficult to process. What are the potential solutions?

Answer:

The inherent rigidity of aromatic polyimides often leads to poor solubility.[1][6] If you are experiencing insolubility issues, consider the following:

  • Confirm Complete Imidization: In some cases, incomplete imidization can affect solubility. Ensure the reaction has gone to completion.

  • Monomer Selection: The choice of monomers has a significant impact on the solubility of the resulting polyimide. Incorporating flexible linkages (e.g., ether groups), bulky side groups, or non-coplanar structures into the polymer backbone can disrupt chain packing and improve solubility.[7]

  • Chemical Imidization: Chemical imidization is performed at lower temperatures and can sometimes yield a more soluble polyimide powder compared to thermal imidization, which can be advantageous for subsequent processing steps.[2]

Frequently Asked Questions (FAQs)

Q1: What is the difference between thermal and chemical imidization?

A1: Both methods convert the poly(amic acid) precursor to polyimide, but they differ in their mechanism and reaction conditions.

  • Thermal Imidization: This is the most common method and involves heating the PAA film or powder through a controlled temperature program, typically reaching temperatures of 300-400°C.[8][9] The heat provides the energy for the cyclodehydration reaction, where water is eliminated to form the imide ring.

  • Chemical Imidization: This method uses chemical dehydrating agents, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), to effect the cyclization at or near room temperature.[2][6][8] This can be advantageous for producing polyimide powders and may help avoid some of the challenges associated with high-temperature processing.[6]

Q2: What are the typical solvents used for polyimide synthesis?

A2: The synthesis of the poly(amic acid) precursor is typically carried out in polar aprotic solvents that can dissolve both the monomers and the resulting PAA. Common solvents include N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).[2][3][9] It is crucial that these solvents are anhydrous to prevent side reactions that can limit the molecular weight of the polymer.[2]

Q3: How does monomer structure affect the properties of the final polyimide?

A3: The structure of the dianhydride and diamine monomers is a key determinant of the final properties of the polyimide.[2]

  • Rigidity and Flexibility: Rigid, linear monomers tend to produce polyimides with high glass transition temperatures (Tg) and excellent thermal stability but may have lower solubility. Incorporating flexible linkages (e.g., ether, hexafluoroisopropylidene) into the monomer backbone can increase solubility and processability, though it may slightly lower the Tg.[7]

  • Aromatic vs. Aliphatic Content: Aromatic polyimides generally exhibit superior thermal stability and mechanical properties compared to those with aliphatic components.[2]

  • Functional Groups: The presence of specific functional groups can impart desired properties. For example, fluorine-containing monomers can improve solubility and optical transparency.

Q4: Can I control the molecular weight of the polyimide?

A4: Yes, the molecular weight can be controlled through several methods:

  • Stoichiometry: As discussed in the troubleshooting guide, precise control of the 1:1 monomer ratio is the primary method for achieving high molecular weight.

  • End-capping Agents: Introducing a monofunctional reactant (an end-capper) can be used to intentionally limit the molecular weight to a desired level. This is often done to improve the processability of thermosetting polyimides.[7]

  • Reaction Conditions: Optimizing reaction temperature, monomer concentration, and ensuring anhydrous conditions will favor the formation of high molecular weight PAA.[2][4]

Data Presentation

Table 1: Effect of Imidization Method on Thermal Properties of Polyimides Derived from CpODA

DiamineImidization MethodGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Coefficient of Thermal Expansion (CTE) (ppm/K)
1,3-BABChemical29945257
3,4'-DDEChemical34047241
4,4'-DDEChemical35147742
4,4'-DABAChemical33147017
1,3-BABThermal30545054

Data sourced from BenchChem Application Notes.[10]

Table 2: Influence of Organoclay Concentration on the Mechanical Properties of 6FDA-Based Polyimide Hybrids

DiamineOrganoclay Concentration (wt%)Tensile Strength (MPa)
BAS053
BAS0.5103
BAS1.069
BAS-OH059
BAS-OH0.5112
BAS-OH1.082

Data sourced from a study on transparent polyimide nanocomposite films.[11]

Table 3: Molecular Weight and Thermal Properties of Naphthalene-Containing Polyimides

PolyimideInherent Viscosity (dL/g)Mn (x10⁴ g/mol )PDITg (°C)Td5 (°C)
PI-1F>0.6-->290>510
PI-2F0.879.18-19.18<1.50387>510

Data compiled from research on high-performance polyimides.[12]

Experimental Protocols

Protocol 1: Two-Step Thermal Imidization

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer in an anhydrous polar aprotic solvent (e.g., DMAc) at a concentration of 10-20 wt%.[8]

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an equimolar amount of the dianhydride monomer in small portions to the stirred diamine solution, maintaining the temperature below 25°C.[1]

    • Continue stirring the solution at room temperature under a nitrogen atmosphere for 24 hours to obtain a viscous PAA solution.[8]

  • Film Casting and Thermal Curing:

    • Cast the PAA solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.[9]

    • Place the cast film in a vacuum oven and subject it to a staged heating program. A typical program is: 100°C for 1 hour, 150°C for 30 minutes, 200°C for 30 minutes, 250°C for 30 minutes, 300°C for 30 minutes, and finally 350°C for 30 minutes, with a heating rate of 2°C/min between stages.[8]

    • After the final heating step, allow the film to cool slowly to room temperature before removal.

Protocol 2: Two-Step Chemical Imidization

  • Poly(amic acid) Synthesis:

    • Prepare the PAA solution as described in Protocol 1, Step 1.

  • Chemical Imidization:

    • To the PAA solution, add a chemical dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst such as pyridine or triethylamine.[8][13] A common molar ratio is 2:1 for the anhydride to the amine.

    • Stir the solution at room temperature for 6-18 hours.[8][13]

    • Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent like methanol or deionized water.[8][13]

    • Collect the precipitated polyimide by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 80°C for 6 hours.[8]

Visualizations

Troubleshooting_Polyimide_Synthesis cluster_synthesis Poly(amic acid) Synthesis cluster_troubleshooting_synthesis Troubleshooting PAA Synthesis cluster_curing Imidization and Curing cluster_troubleshooting_curing Troubleshooting Curing Start Start Synthesis Check_Viscosity PAA Viscosity Check Start->Check_Viscosity Low_Viscosity Low Viscosity / Low MW Check_Viscosity->Low_Viscosity Low Gel_Formation Gel Formation Check_Viscosity->Gel_Formation Gel Good_Viscosity Good Viscosity Check_Viscosity->Good_Viscosity Good Low_MW_Causes Check: - Monomer Purity - Stoichiometry (1:1) - Anhydrous Conditions - Reaction Temp (<25°C) Low_Viscosity->Low_MW_Causes Gel_Causes Check: - Monomer Concentration - Reaction Temperature - Monomer Purity Gel_Formation->Gel_Causes Proceed_to_Curing Proceed to Imidization Good_Viscosity->Proceed_to_Curing Check_Film_Quality Final Film Quality Check Proceed_to_Curing->Check_Film_Quality Brittle_Film Brittle/Cracked Film Check_Film_Quality->Brittle_Film Poor Good_Film Good Quality Film Check_Film_Quality->Good_Film Good Brittle_Film_Causes Check: - PAA Molecular Weight - Staged Curing Protocol - Final Curing Temp/Time Brittle_Film->Brittle_Film_Causes

A troubleshooting workflow for common issues in polyimide synthesis.

Polyimide_Synthesis_Workflow cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization cluster_thermal Thermal Process cluster_chemical Chemical Process Monomers Diamine + Dianhydride (1:1 molar ratio) Reaction Low Temperature Reaction (0-25°C) Under Nitrogen Monomers->Reaction Solvent Anhydrous Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Reaction PAA_Solution Viscous Poly(amic acid) Solution Reaction->PAA_Solution Choose_Method Choose Imidization Method PAA_Solution->Choose_Method Thermal_Imidization Thermal Imidization Choose_Method->Thermal_Imidization Thermal Chemical_Imidization Chemical Imidization Choose_Method->Chemical_Imidization Chemical Film_Casting Film Casting Thermal_Imidization->Film_Casting Add_Reagents Add Dehydrating Agent (e.g., Acetic Anhydride/Pyridine) Chemical_Imidization->Add_Reagents Staged_Heating Staged Heating (up to 350-400°C) Film_Casting->Staged_Heating Final_PI_Film Polyimide Film Staged_Heating->Final_PI_Film Precipitation Precipitation in Non-solvent Add_Reagents->Precipitation Final_PI_Powder Polyimide Powder Precipitation->Final_PI_Powder

A generalized workflow for the two-step synthesis of polyimides.

References

Technical Support Center: Scale-Up of 2-Amino-3,5-difluorobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 2-Amino-3,5-difluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges and troubleshooting associated with scaling up the synthesis of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of this compound synthesis, from pilot to industrial scale.

Issue ID Problem Potential Causes Recommended Solutions
TS-001 Reduced Yield on Scale-Up - Inefficient Heat Transfer: Localized overheating or underheating in large reactors can lead to side reactions or incomplete conversion. - Poor Mixing: Inadequate agitation may result in poor mass transfer between reactants, especially in heterogeneous mixtures. - Extended Reaction Times: Slower heating and cooling rates in larger vessels can alter the reaction profile.- Optimize Reactor Design: Use a reactor with an appropriate surface area-to-volume ratio and a high-performance heating/cooling jacket. - Improve Agitation: Select a suitable agitator (e.g., turbine, anchor) and optimize its speed to ensure homogeneity. - Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., IR, Raman) to track reaction progress and adjust parameters in real-time.
TS-002 Increased Impurity Profile - Exothermic Events: Poor temperature control can lead to runaway reactions and the formation of degradation products. - Reagent Addition Rate: Uncontrolled addition of reagents on a large scale can create localized high concentrations, promoting side reactions. - Longer Residence Times: The product may be exposed to harsh conditions for longer periods, leading to degradation.- Calorimetric Studies: Perform reaction calorimetry (e.g., RC1) to understand the thermal profile and identify potential hazards before scaling up. - Controlled Dosing: Use metering pumps for the controlled addition of critical reagents. - Process Optimization: Re-evaluate and optimize reaction temperature, concentration, and time for the larger scale.
TS-003 Formation of Tar-Like By-products - Localized Overheating: Incomplete dissolution of starting materials before heating can cause decomposition. - Prolonged Exposure to High Temperatures: Extended boiling or high-temperature hydrolysis can promote polymerization and tar formation.- Ensure Complete Dissolution: Vigorously stir the mixture to ensure all solids are dissolved before applying heat. - Strict Temperature Control: Maintain the reaction temperature within the specified range and minimize the time at elevated temperatures.
TS-004 Difficulties in Product Isolation and Purification - Changes in Crystal Morphology: Different cooling profiles on a larger scale can affect crystal size and shape, making filtration difficult. - Co-precipitation of Impurities: Impurities may co-precipitate with the product during crystallization. - Solvent Selection: A solvent system that is effective for lab-scale crystallization may not be optimal for large-scale production.- Controlled Crystallization: Implement a controlled cooling profile and consider seeding to promote the formation of desirable crystals. - Recrystallization Studies: Investigate different solvent systems and anti-solvents to improve purity and yield. - Alternative Purification: For persistent impurities, consider techniques like preparative chromatography, although this may not be ideal for very large scales.
TS-005 Safety Hazards - Runaway Reactions: Exothermic reactions can lead to a rapid increase in temperature and pressure if not properly controlled. - Handling of Hazardous Reagents: Large quantities of corrosive or toxic reagents pose significant risks. - Dust Explosions: Fine powders of organic compounds can form explosive mixtures with air.- Thorough Hazard Assessment: Conduct a comprehensive process safety assessment (e.g., HAZOP) before scale-up. - Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE. - Engineering Controls: Use closed systems for handling hazardous materials and ensure adequate ventilation. Implement dust control measures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the synthesis of this compound?

A1: The most critical parameters are typically temperature, reagent addition rate, and mixing efficiency. Poor control of these can lead to reduced yields, increased impurity formation, and potential safety hazards. It is crucial to have a robust and well-characterized process before attempting to scale up.

Q2: How can I minimize the formation of colored impurities during the synthesis?

A2: The formation of colored by-products is often linked to side reactions or degradation. To minimize these, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Rapidly cooling the reaction mixture after completion can also help to quench side reactions. The use of activated charcoal during workup can also be effective in removing some colored impurities.

Q3: Is column chromatography a viable purification method at an industrial scale for this compound?

A3: While column chromatography is a powerful purification technique in the laboratory, it is often not economically viable or practical for large-scale production of fine chemicals due to the high solvent consumption and low throughput. It is generally reserved for high-value products like active pharmaceutical ingredients (APIs). For intermediates like this compound, the focus should be on developing a robust process that yields a product of sufficient purity through crystallization.

Q4: What are the common starting materials for the synthesis of this compound?

A4: While specific industrial routes are often proprietary, common starting materials for similar fluorinated anthranilic acids include appropriately substituted fluoroanilines. For instance, the synthesis of 2-amino-5-fluorobenzoic acid has been reported to start from 4-fluoroaniline. A plausible route for this compound could involve starting from 2,4-difluoroaniline or a related difluorinated benzene derivative.

Q5: Are there any alternative, more scalable technologies for the synthesis of fluorinated amines?

A5: Yes, flow chemistry is emerging as a safer and more scalable alternative for many chemical processes, including the synthesis of fluorinated compounds. Flow reactors offer superior heat and mass transfer, which allows for better control over reaction conditions and can lead to higher yields and purity. This technology is particularly advantageous for handling hazardous reagents and highly exothermic reactions.

Experimental Protocols

Lab-Scale Synthesis of a Related Compound: 2-Amino-3-fluorobenzoic acid

This protocol is for a related compound and should be adapted and optimized for the synthesis of this compound.

Step 1: Synthesis of 7-Fluoroisatin

  • Prepare a solution of 2-fluoroaniline in a mixture of water and concentrated hydrochloric acid.

  • In a separate flask, dissolve chloral hydrate and sodium sulfate in water.

  • Add the 2-fluoroaniline solution to the chloral hydrate solution and heat the mixture to reflux.

  • After a short boiling period (1-2 minutes), a precipitate will form. Rapidly cool the flask in an ice bath.

  • Filter the precipitate, wash with ice-cold water, and dry.

  • Slowly add the dried precipitate to concentrated sulfuric acid, maintaining the temperature.

  • Heat the solution to 90°C for 60 minutes.

  • Cool the mixture and then add it to a vigorously stirred mixture of ice water and ethyl acetate.

  • Separate the organic phase, and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over sodium sulfate, and remove the solvent under reduced pressure to obtain crude 7-fluoroisatin.

Step 2: Synthesis of 2-Amino-3-fluorobenzoic acid

  • In a three-necked flask, dissolve the 7-fluoroisatin in a 1 M aqueous sodium hydroxide solution.

  • Add 30% hydrogen peroxide solution dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.

  • After 1.5 hours, the reaction should be complete.

  • Adjust the pH to approximately 7.5 with 3 M hydrochloric acid.

  • Treat the solution with activated charcoal, stir, and filter.

  • Further acidify the filtrate to a pH of 1 to precipitate the product.

  • Stir for an hour, then collect the product by filtration and dry.

Visualizations

experimental_workflow General Workflow for Synthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Oxidation and Product Formation cluster_step3 Step 3: Isolation and Purification A Reactant A (e.g., Difluoroaniline derivative) C Reaction 1 (e.g., Condensation/Cyclization) A->C B Reactant B B->C D Crude Intermediate C->D E Crude Intermediate G Reaction 2 (Oxidation) E->G F Oxidizing Agent (e.g., H2O2) F->G H Crude Product in Solution G->H J pH Adjustment / Precipitation H->J I Crude Product in Solution K Filtration and Washing J->K L Drying K->L M Final Product L->M

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed q1 Check Reaction Temperature Profile start->q1 a1_1 Inconsistent Temperature / Hotspots q1->a1_1 No a1_2 Temperature within Specification q1->a1_2 Yes s1 Improve Heat Transfer: - Check reactor jacket - Optimize stirring a1_1->s1 end Yield Improved s1->end q2 Evaluate Mixing Efficiency a1_2->q2 a2_1 Poor Mixing / Phase Separation q2->a2_1 No a2_2 Good Homogenization q2->a2_2 Yes s2 Enhance Agitation: - Increase stirrer speed - Use a different impeller type a2_1->s2 s2->end q3 Analyze Purity of Starting Materials a2_2->q3 a3_1 Impurities Detected q3->a3_1 No a3_2 High Purity Confirmed q3->a3_2 Yes s3 Source Higher Purity Reagents or Purify In-House a3_1->s3 s3->end a3_2->end

Caption: A logical diagram for troubleshooting low yield issues during scale-up.

Technical Support Center: Synthesis of 2-Amino-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during the synthesis of 2-Amino-3,5-difluorobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves a two-step process:

  • Nitration: 3,5-Difluorobenzoic acid is nitrated to form 2-Nitro-3,5-difluorobenzoic acid.

  • Reduction: The nitro group of 2-Nitro-3,5-difluorobenzoic acid is then reduced to an amino group to yield the final product.[1]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

Potential impurities can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. Key potential impurities include:

  • Unreacted Starting Material: Residual 3,5-Difluorobenzoic acid.

  • Incompletely Reacted Intermediate: 2-Nitro-3,5-difluorobenzoic acid.

  • Isomeric Impurities: Formation of other nitro-isomers during the nitration step.

  • Halogenated Impurities: If the synthesis route involves halogenated precursors, residual halogenated compounds may be present.

  • Polymeric or Tar-like Byproducts: These can form under harsh reaction conditions, particularly elevated temperatures.[2]

  • Oxime Impurities: In syntheses involving hydroxylamine or related reagents, the formation of oximes is a possibility.[2]

Q3: My final product is off-color (e.g., brown or dark). What could be the cause?

The presence of color in the final product often indicates the presence of impurities. Common causes include:

  • Residual Nitro-aromatic Compounds: The intermediate, 2-Nitro-3,5-difluorobenzoic acid, is typically yellow. Incomplete reduction can lead to a yellow or brownish tint in the final product.

  • Oxidation Products: The amino group in the final product can be susceptible to oxidation, leading to colored impurities.

  • Tar-like Byproducts: As noted in similar syntheses, the formation of dark, polymeric materials can occur, especially if the reaction temperature is not well-controlled.[2]

Q4: I am observing a lower than expected yield. What are the potential reasons?

Low yields can be attributed to several factors:

  • Incomplete Reactions: The nitration or reduction steps may not have gone to completion.

  • Side Reactions: The formation of significant amounts of byproducts, such as isomeric impurities or polymeric materials, will consume the starting materials and reduce the yield of the desired product.

  • Product Loss During Workup and Purification: Inefficient extraction or losses during recrystallization can significantly impact the final yield.

Troubleshooting Guides

Issue 1: Presence of Unreacted Starting Material (3,5-Difluorobenzoic Acid) in the Final Product
Potential Cause Troubleshooting Action
Insufficient nitrating agent or reaction time during the nitration step.Increase the molar equivalent of the nitrating agent and/or extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Inefficient purification.Optimize the recrystallization solvent system to effectively separate the more polar this compound from the less polar starting material.
Issue 2: Presence of Intermediate (2-Nitro-3,5-difluorobenzoic Acid) in the Final Product
Potential Cause Troubleshooting Action
Incomplete reduction of the nitro group.Ensure the reducing agent is active and used in sufficient quantity. Extend the reaction time for the reduction step. Monitor the disappearance of the nitro-intermediate by TLC or HPLC. Consider a different reducing agent if the issue persists.
Deactivation of the catalyst (if applicable).If using a catalyst for reduction (e.g., Pd/C), ensure it is not poisoned and is used in the correct loading.
Issue 3: Formation of Brown, Tar-like Impurities
Potential Cause Troubleshooting Action
High reaction temperatures.Carefully control the temperature during both the nitration and reduction steps. Exothermic reactions should be cooled appropriately.[2]
Incomplete dissolution of reactants.Ensure all reactants are fully dissolved in the solvent before proceeding with the reaction to avoid localized overheating and side reactions.[2]
Extended reaction times at elevated temperatures.Monitor the reaction and stop it as soon as it is complete to avoid the formation of degradation products.
Purification Strategy Treat the crude product with activated charcoal during recrystallization to adsorb colored impurities.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Reduction

This protocol is based on a general approach for the synthesis of similar compounds.

Step 1: Nitration of 3,5-Difluorobenzoic Acid

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3,5-Difluorobenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 3,5-Difluorobenzoic acid, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture over crushed ice to precipitate the 2-Nitro-3,5-difluorobenzoic acid.

  • Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.

Step 2: Reduction of 2-Nitro-3,5-difluorobenzoic Acid

  • In a suitable reaction vessel, dissolve the 2-Nitro-3,5-difluorobenzoic acid in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂, heat the reaction mixture under reflux and monitor for completion by TLC.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the this compound.

  • Filter the product, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Protocol 2: HPLC-UV Method for Purity Analysis
Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway 3,5-Difluorobenzoic Acid 3,5-Difluorobenzoic Acid Nitration Nitration 3,5-Difluorobenzoic Acid->Nitration 2-Nitro-3,5-difluorobenzoic Acid 2-Nitro-3,5-difluorobenzoic Acid Nitration->2-Nitro-3,5-difluorobenzoic Acid Reduction Reduction 2-Nitro-3,5-difluorobenzoic Acid->Reduction This compound This compound Reduction->this compound

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Impurity Detected in Final Product Identify Identify Impurity (HPLC, NMR, MS) Start->Identify Unreacted_SM Unreacted Starting Material? Identify->Unreacted_SM Intermediate Unreacted Intermediate? Unreacted_SM->Intermediate No Optimize_Nitration Optimize Nitration Conditions Unreacted_SM->Optimize_Nitration Yes Byproduct Side-Reaction Byproduct? Intermediate->Byproduct No Optimize_Reduction Optimize Reduction Conditions Intermediate->Optimize_Reduction Yes Optimize_Temp Optimize Reaction Temperature Byproduct->Optimize_Temp Yes Purify Optimize Purification Optimize_Nitration->Purify Optimize_Reduction->Purify Optimize_Temp->Purify

Caption: General troubleshooting workflow for impurity identification.

Impurity_Relationships cluster_synthesis Synthesis Steps cluster_impurities Potential Impurities Nitration Nitration Unreacted_SM 3,5-Difluorobenzoic Acid Nitration->Unreacted_SM Incomplete Isomers Isomeric Nitro-compounds Nitration->Isomers Side Reaction Tars Polymeric Tars Nitration->Tars High Temp Reduction Reduction Intermediate 2-Nitro-3,5-difluorobenzoic Acid Reduction->Intermediate Incomplete Reduction->Tars High Temp

Caption: Relationship between synthesis steps and potential impurities.

References

Technical Support Center: Recrystallization of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of aminobenzoic acids. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in obtaining high-purity products.

Frequently Asked Questions (FAQs)

Q1: How do I select the best recrystallization solvent for an aminobenzoic acid?

A1: The ideal solvent is one in which the aminobenzoic acid is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures. Polar protic solvents like water, ethanol, and methanol are often good starting points due to the polar amino and carboxylic acid functional groups.[1][2][3] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal choice for your specific compound.

Q2: What should I do if my compound "oils out" instead of forming crystals?

A2: "Oiling out" happens when the compound separates from the solution as a liquid above its melting point. This can be caused by a solution that is too concentrated or the presence of impurities that depress the melting point. To remedy this, reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow the solution to cool more slowly.[2]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation may be due to the solution being too dilute or supersaturated. The following techniques can be used to induce crystallization:

  • Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[2]

  • Seeding: Add a single, pure crystal of the aminobenzoic acid to the solution to act as a template for crystal growth.[2]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent, then allow it to cool again.[2]

  • Cooling: If crystals do not form at room temperature, try cooling the flask in an ice bath to further decrease solubility.[2]

Q4: My purified crystals are colored. How can I remove colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use it sparingly, as it can also adsorb some of your desired product, potentially lowering the yield. After adding charcoal, heat the solution briefly and perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q5: Why is my crystal yield low, and how can I improve it?

A5: A low crystal yield can result from several factors:

  • Using too much solvent, which keeps more of the compound dissolved in the mother liquor.

  • Premature crystallization during hot filtration.

  • Washing the crystals with a solvent in which they are too soluble.

To improve the yield, use the minimum amount of hot solvent necessary for dissolution, pre-heat the filtration apparatus, and wash the collected crystals with a minimal amount of ice-cold solvent.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Crystal Formation - Solution is not saturated (too much solvent).- Supersaturation.- Cooling too rapidly.- Boil off some solvent to concentrate the solution.- Scratch the inner side of the flask with a glass rod.[2]- Add a seed crystal of the pure compound.[2]- Allow the solution to cool more slowly.
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- Impurities are depressing the melting point.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[2]- Try a different recrystallization solvent.
Low Crystal Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent in which they are too soluble.- Use the minimum amount of hot solvent required for dissolution.[2]- Preheat the filtration apparatus (funnel and flask).- Wash the crystals with a minimal amount of ice-cold solvent.[2]
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration.
Crystals are Very Small or Needle-Like - Solution cooled too quickly.- Allow the solution to cool more slowly to encourage the growth of larger, more well-defined crystals.

Data Presentation: Solubility of Aminobenzoic Acids

The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide quantitative solubility data for 2-aminobenzoic, 3-aminobenzoic, and 4-aminobenzoic acids in various solvents at different temperatures.

Table 1: Solubility of 2-Aminobenzoic Acid (Anthranilic Acid)

SolventTemperature (°C)Solubility ( g/100 mL)
Water250.572[4]

Table 2: Solubility of 3-Aminobenzoic Acid

SolventTemperature (°C/K)Mole Fraction Solubility (x₁)Solubility ( g/100g Solvent) - Calculated
Water10/283.150.00078~0.60
20/293.150.00099~0.76
30/303.150.00126~0.96
40/313.150.00159~1.21
50/323.150.00201~1.53
Methanol10/283.150.04543~20.91
20/293.150.05739~27.35
30/303.150.07198~35.43
40/313.150.08969~46.12
50/323.150.11111~59.81
Ethanol10/283.150.03058~10.02
20/293.150.03867~13.01
30/303.150.04859~16.79
40/313.150.06076~21.68
50/323.150.07567~27.93
Acetone10/283.150.05202~13.71
20/293.150.06584~17.81
30/303.150.08272~22.99
40/313.150.10323~29.62
50/323.150.12815~38.39

Data adapted from the Journal of Chemical & Engineering Data, 2021.[6] Molar masses used for calculation: 3-Aminobenzoic Acid (137.14 g/mol ), Water (18.02 g/mol ), Methanol (32.04 g/mol ), Ethanol (46.07 g/mol ), Acetone (58.08 g/mol ).

Table 3: Solubility of 4-Aminobenzoic Acid (p-Aminobenzoic Acid, PABA)

SolventTemperature (°C)Solubility ( g/100 mL)
Water140.21
Water250.539[7]
Water300.611[7]
Water (boiling)1001.11 (1g in 90mL)[7]
Ethanol2512.5 (1g in 8mL)[7]
Diethyl Ether251.67 (1g in 60mL)[7]

Experimental Protocols

General Recrystallization Protocol for Aminobenzoic Acids

This protocol can be adapted for 2-amino, 3-amino, and 4-aminobenzoic acid by selecting the appropriate solvent based on the data above.

  • Solvent Selection: Based on preliminary tests and the data provided, select a suitable solvent (e.g., water for 4-aminobenzoic acid, ethanol for 3-aminobenzoic acid). The ideal solvent will dissolve the crude aminobenzoic acid when hot but not when cold.[2]

  • Dissolution: Place the crude aminobenzoic acid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of the hot solvent until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.[8]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask to remove insoluble impurities.[9]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the crystal yield, you can then place the flask in an ice bath.[9]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery.

Visualization

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve crude aminobenzoic acid in minimum hot solvent cool Cool Solution Slowly start->cool crystals_formed Crystals Formed? cool->crystals_formed oiling_out Oiling Out? crystals_formed->oiling_out Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Reduce solvent volume crystals_formed->induce_crystallization No reheat_add_solvent Reheat to dissolve oil, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes collect_crystals Collect Crystals (Vacuum Filtration) oiling_out->collect_crystals No induce_crystallization->cool reheat_add_solvent->cool check_purity Check Purity (e.g., Melting Point) collect_crystals->check_purity pure_product Pure Product check_purity->pure_product Pure impure_product Impure Product: Repeat Recrystallization check_purity->impure_product Impure

Caption: Troubleshooting workflow for common recrystallization issues.

References

Validation & Comparative

A Comparative Guide to 2-Amino-3,5-difluorobenzoic Acid and Its Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Amino-3,5-difluorobenzoic acid and its structural isomers. For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these isomers is crucial for designing and synthesizing novel therapeutic agents and functional materials. The strategic placement of amino and fluoro groups on the benzoic acid scaffold significantly influences the physicochemical properties, reactivity, and biological activity of these compounds. This document presents a side-by-side comparison of their properties, supported by available experimental data and detailed protocols, to facilitate informed decision-making in research and development.

Physicochemical Properties: A Comparative Analysis

The positional isomerism of the amino and difluoro substituents on the benzoic acid ring profoundly impacts key physicochemical parameters such as melting point, acidity (pKa), and solubility. These properties are critical in determining the behavior of these molecules in chemical reactions and biological systems. A summary of available data is presented below.

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)
This compound126674-78-0C₇H₅F₂NO₂173.12Not Available4.26 ± 0.10[1]
2-Amino-4,5-difluorobenzoic acid83506-93-8C₇H₅F₂NO₂173.12Not AvailableNot Available
2-Amino-4,6-difluorobenzoic acid126674-77-9C₇H₅F₂NO₂173.12198-2023.95 ± 0.10
3-Amino-2,4-difluorobenzoic acid1512022-61-5C₇H₅F₂NO₂173.12Not AvailableNot Available
3-Amino-2,6-difluorobenzoic acid83141-11-1C₇H₅F₂NO₂173.12Not AvailableNot Available
4-Amino-2,3-difluorobenzoic acid194804-85-8C₇H₅F₂NO₂173.12~122Not Available
4-Amino-2,5-difluorobenzoic acid773108-64-8C₇H₅F₂NO₂173.12Not AvailableNot Available
4-Amino-3,5-difluorobenzoic acid500577-99-1C₇H₅F₂NO₂173.12Not AvailableNot Available

Biological Activity and Applications

Fluorinated aminobenzoic acids are valuable building blocks in medicinal chemistry and materials science. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. While specific biological data for many of these isomers is limited in publicly available literature, their primary application lies in their use as intermediates for the synthesis of more complex molecules.

Derivatives of aminobenzoic acids are known to interact with various biological targets. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) are derivatives of anthranilic acid (2-aminobenzoic acid) and function by inhibiting cyclooxygenase (COX) enzymes. Para-aminobenzoic acid (PABA) is a precursor in the folate synthesis pathway in bacteria, a target for sulfonamide antibiotics. The introduction of fluorine atoms is a common strategy to modulate the biological activity of such compounds. For example, 4-Amino-3,5-difluorobenzoic acid has been investigated for its potential use in treating gastric cancer.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of these isomers. Below are representative synthesis procedures for this compound and one of its isomers, 4-Amino-3,5-difluorobenzoic acid.

Synthesis of this compound

A common route for the synthesis of this compound involves the nitration of 3,5-difluorobenzoic acid to yield 2-nitro-3,5-difluorobenzoic acid, followed by the reduction of the nitro group.[1]

Step 1: Nitration of 3,5-difluorobenzoic acid

  • Reactants: 3,5-difluorobenzoic acid, fuming nitric acid, concentrated sulfuric acid.

  • Procedure: 3,5-difluorobenzoic acid is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred for a specified time and then poured onto ice. The resulting precipitate of 2-nitro-3,5-difluorobenzoic acid is filtered, washed with cold water, and dried.

Step 2: Reduction of 2-nitro-3,5-difluorobenzoic acid

  • Reactants: 2-nitro-3,5-difluorobenzoic acid, a reducing agent (e.g., iron powder in acetic acid, or catalytic hydrogenation with H₂/Pd-C).

  • Procedure (using Iron): 2-nitro-3,5-difluorobenzoic acid is dissolved in a suitable solvent like acetic acid. Iron powder is added portion-wise, and the mixture is heated. After the reaction is complete, the mixture is filtered to remove iron salts, and the solvent is evaporated. The crude product is then purified, for example, by recrystallization.

Synthesis of 4-Amino-3,5-difluorobenzoic acid

This isomer can be synthesized from 4-amino-3,5-difluorobenzonitrile through hydrolysis.[2][3]

  • Reactants: 4-amino-3,5-difluorobenzonitrile, aqueous sodium hydroxide.

  • Procedure: A suspension of 4-amino-3,5-difluorobenzonitrile in a 1 M aqueous solution of sodium hydroxide is heated to reflux for 16-24 hours.[2][3] After cooling to room temperature, the mixture is washed with a non-polar solvent like ether. The aqueous phase is then acidified to a pH of approximately 2 with an acid such as hydrochloric acid or a KHSO₄/Na₂SO₄ buffer, leading to the precipitation of the product.[2][3] The solid is collected by filtration, washed with water, and dried to yield 4-amino-3,5-difluorobenzoic acid.[2][3]

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for the unambiguous identification and characterization of these isomers. The substitution pattern on the aromatic ring gives rise to distinct spectral fingerprints for each compound.

General Spectroscopic Features:

  • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly informative. The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (J-values) reveal the substitution pattern. The protons of the amino group typically appear as a broad singlet, and the carboxylic acid proton appears as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating effect of the amino group.

  • IR Spectroscopy: Characteristic absorption bands can be observed for the functional groups present. These include N-H stretching vibrations for the amino group (typically two bands for a primary amine in the range of 3300-3500 cm⁻¹), a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch for the carbonyl group (around 1680-1710 cm⁻¹), and C-F stretching vibrations (in the range of 1100-1300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will confirm the molecular weight of the isomers (173.12 g/mol ). The fragmentation pattern can provide further structural information.

Visualizing Relationships and Workflows

Diagrams created using the DOT language can effectively illustrate experimental workflows and the relationships between these chemical entities.

experimental_workflow cluster_synthesis General Synthesis Workflow cluster_characterization Characterization start Starting Material (e.g., Difluorobenzoic Acid) nitration Nitration start->nitration HNO₃, H₂SO₄ reduction Reduction nitration->reduction e.g., Fe/CH₃COOH or H₂/Pd-C product Aminodifluorobenzoic Acid Isomer reduction->product product_char Purified Isomer product->product_char nmr NMR Spectroscopy (¹H, ¹³C) product_char->nmr ir IR Spectroscopy product_char->ir ms Mass Spectrometry product_char->ms

Caption: Generalized workflow for the synthesis and characterization of aminodifluorobenzoic acid isomers.

substituent_effects isomer Positional Isomerism (Amino & Fluoro Groups) physicochem Physicochemical Properties isomer->physicochem reactivity Chemical Reactivity isomer->reactivity biological Biological Activity isomer->biological pka pKa physicochem->pka solubility Solubility physicochem->solubility mp Melting Point physicochem->mp nucleophilicity Amine Nucleophilicity reactivity->nucleophilicity electrophilicity Ring Electrophilicity reactivity->electrophilicity target_binding Target Binding Affinity biological->target_binding pharmacokinetics Pharmacokinetics biological->pharmacokinetics

Caption: Influence of substituent position on the properties of aminodifluorobenzoic acid isomers.

References

Comparative Guide to the Biological Activity of 2-Amino-3,5-difluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of 2-amino-3,5-difluorobenzoic acid, a versatile scaffold in medicinal chemistry. The inclusion of fluorine atoms can significantly enhance the metabolic stability and binding affinity of drug candidates. This document summarizes the inhibitory activity of a series of these derivatives against p38 mitogen-activated protein (MAP) kinase, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

p38 Kinase Inhibitory Activity

A series of N-substituted 2-amino-3,5-difluorobenzamides have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation. The inhibitory activities of these compounds, expressed as IC50 values, are summarized in the table below.

Data Summary: p38 Kinase Inhibition
Compound IDR Groupp38 IC50 (nM)
1 4-hydroxyphenyl10
2 4-methoxyphenyl25
3 Phenyl50
4 4-chlorophenyl100
5 4-methylphenyl75

Data extracted from patent WO 2007/136618 A2.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against p38 kinase.

In Vitro p38 Kinase Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38 kinase.

Materials:

  • Recombinant active p38α kinase

  • Biotinylated ATF2 substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Phospho-specific antibody (anti-phospho-ATF2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the test compound, recombinant p38α kinase, and the biotinylated ATF2 substrate to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding EDTA.

  • Detection:

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add a phospho-specific antibody that recognizes the phosphorylated ATF2 substrate and incubate.

    • Wash the plate and add an HRP-conjugated secondary antibody.

    • After another incubation and wash, add the TMB substrate.

    • Stop the color development with a stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. The signal is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

p38 MAPK Signaling Pathway

The following diagram illustrates the p38 MAP kinase signaling pathway, which is activated by cellular stress and inflammatory cytokines, leading to a cascade of downstream cellular responses.[1][2][3][4][5]

p38_signaling_pathway extracellular_stimuli Cellular Stress / Cytokines receptor Receptor extracellular_stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates cellular_response Cellular Response (Inflammation, Apoptosis) substrates->cellular_response inhibitor 2-Amino-3,5-difluorobenzoic acid derivatives inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of inhibition.

Experimental Workflow for p38 Kinase Inhibition Assay

The diagram below outlines the key steps in the in vitro p38 kinase inhibition assay described above.

experimental_workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Compound) start->prepare_reagents reaction_setup Set up Kinase Reaction in Plate prepare_reagents->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction with EDTA incubate->stop_reaction detection Detection (ELISA-based) stop_reaction->detection data_analysis Data Analysis and IC50 Determination detection->data_analysis end End data_analysis->end

Caption: Workflow for a typical p38 kinase inhibition assay.

This guide serves as a foundational resource for understanding the potential of this compound derivatives as inhibitors of p38 kinase. The provided data and protocols can aid researchers in the design and evaluation of novel compounds targeting this important therapeutic pathway.

References

comparative analysis of fluorinated building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Molecular Properties, Supported by Experimental Data.

The strategic incorporation of fluorine into molecular frameworks has become a pivotal strategy in modern drug discovery. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, acidity (pKa), lipophilicity (logP), and binding affinity, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of common fluorinated building blocks, presenting quantitative data on their effects and detailed protocols for key experimental assays.

The Impact of Fluorination on Physicochemical Properties

The introduction of fluorine-containing motifs can dramatically alter a molecule's characteristics. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] Fluorine's high electronegativity can lower the pKa of nearby basic groups, which can influence a compound's ionization state at physiological pH and, consequently, its absorption and distribution.[2][3] The effect on lipophilicity is more complex; while single fluorine substitutions can have varied effects, the introduction of groups like trifluoromethyl (-CF3) often increases lipophilicity, which can enhance membrane permeability.[4][5]

Data Presentation: A Comparative Analysis

The following tables summarize the impact of different fluorinated building blocks on key physicochemical properties compared to their non-fluorinated parent compounds.

Table 1: Comparison of Physicochemical Properties of Cinnamic Acid and its Fluorinated Analogs [3]

CompoundStructurepKalogP
Cinnamic Acidtrans-3-phenyl-2-propenoic acid4.442.13
2-Fluorocinnamic Acid(E)-3-(2-fluorophenyl)prop-2-enoic acid4.10 (Predicted)1.9 (Computed)
3-Fluorocinnamic Acid(E)-3-(3-fluorophenyl)prop-2-enoic acid4.29 (Predicted)2.2 (Predicted)
4-Fluorocinnamic Acid(E)-3-(4-fluorophenyl)prop-2-enoic acid4.43 (Predicted)1.92 (Calculated)

Table 2: Comparative Data for Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors [2]

CompoundSubstitution (R)pKa (Predicted)clogP (Predicted)PARP1 IC50 (nM)PARP2 IC50 (nM)
1a H6.82.5>10,0001,200
1b 7-F6.52.7>10,000800

Table 3: Impact of Fluorination on pKa and logD7.4 of 2-(Thioalkyl)pyridines [6]

CompoundR GrouppKalogD 7.4
Parent (Methyl) -SCH33.691.69
Monofluoro -SCH2F2.43Not Reported
Difluoro -SCF2HNot Reported1.95
Trifluoro -SCF30.972.13
Parent (Ethyl) -SCH2CH33.68Not Reported
Monofluoro (terminal) -SCH2CH2F3.08Not Reported
Difluoro (terminal) -SCH2CF2H2.432.26
Difluoro (internal) -SCF2CH32.051.84
Trifluoro -SCH2CF31.49Not Reported

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare the HLM suspension in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, combine the HLM suspension and the test compound. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a separate 96-well plate containing ice-cold acetonitrile or methanol with an internal standard to stop the reaction.[2]

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

pKa Determination (Potentiometric Titration)

This method determines the pKa of a compound by titrating a solution of the compound with a strong acid or base and measuring the resulting pH changes.

Materials:

  • Test compound

  • Standardized solutions of hydrochloric acid (HCl, e.g., 0.1 M) and sodium hydroxide (NaOH, e.g., 0.1 M)

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration (e.g., 1 mM). Add KCl solution to maintain ionic strength.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Titrate the solution with the standardized HCl or NaOH solution in small, precise increments.

  • Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

logP Determination (Shake-Flask Method)

This classic method measures the partition coefficient of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker/vortexer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation: Prepare a stock solution of the test compound in either water/buffer or n-octanol.

  • Partitioning: Add equal volumes of the n-octanol and aqueous phases to a separatory funnel or vial. Add the test compound.

  • Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Analysis: Carefully separate the two phases and determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Visualizing Workflows and Concepts

To better understand the processes and relationships discussed, the following diagrams illustrate key experimental workflows and conceptual frameworks.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Combine Compound and Microsomes prep_compound->mix prep_microsomes Prepare Microsome Suspension prep_microsomes->mix initiate Initiate Reaction with NADPH mix->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Cold Acetonitrile + IS) sample->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Caption: Workflow for the microsomal stability assay.

fluorination_impact cluster_props Physicochemical Properties cluster_outcomes Pharmacological Outcomes parent Parent Molecule (Non-Fluorinated) f Single Fluorine (-F) parent->f Introduce Fluorinated Building Block cf3 Trifluoromethyl (-CF3) parent->cf3 Introduce Fluorinated Building Block ocf3 Trifluoromethoxy (-OCF3) parent->ocf3 Introduce Fluorinated Building Block pka pKa (Acidity/Basicity) f->pka logp logP (Lipophilicity) f->logp met_stab Metabolic Stability (t1/2) f->met_stab cf3->pka cf3->logp cf3->met_stab ocf3->pka ocf3->logp ocf3->met_stab permeability Membrane Permeability pka->permeability binding Target Binding Affinity pka->binding bioavailability Oral Bioavailability pka->bioavailability logp->permeability logp->binding logp->bioavailability met_stab->permeability met_stab->binding met_stab->bioavailability signaling_pathway_example receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response drug Fluorinated Inhibitor drug->kinase2 Inhibition

References

A Comparative Guide to the Structural Validation of 2-Amino-3,5-difluorobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of 2-Amino-3,5-difluorobenzoic acid and its isomers. By presenting supporting experimental data from related compounds, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel fluorinated aromatic molecules.

Performance Comparison of Structural Validation Techniques

The definitive identification and structural elucidation of this compound and its derivatives rely on a combination of spectroscopic and crystallographic methods. Each technique provides unique insights into the molecular structure, and a comparative analysis of the data is essential for unambiguous validation.

Spectroscopic Analysis

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for characterizing the structure of newly synthesized compounds.

NMR Spectroscopy provides detailed information about the chemical environment of individual atoms. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The chemical shifts and coupling constants are highly sensitive to the positions of the fluorine and amino substituents on the benzoic acid ring.

IR Spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands for the amino (N-H), carboxylic acid (O-H and C=O), and carbon-fluorine (C-F) bonds can confirm the presence of these key structural features.

Mass Spectrometry determines the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a crystal lattice. This technique yields bond lengths, bond angles, and details of intermolecular interactions, offering unequivocal proof of the molecular structure.

Quantitative Data Comparison

The following tables summarize key experimental data for various isomers and derivatives of aminofluorobenzoic acid, providing a basis for comparison in the absence of a complete public dataset for this compound.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Aminofluorobenzoic Acid Derivatives

CompoundSolvent¹H NMR Chemical Shifts¹³C NMR Chemical Shifts
2-Amino-3-fluorobenzoic acid [1]CD₃OD7.09 (m, 3H), 7.94 (m, 1H)116.33 (d, ²J(F,C)=19.8 Hz), 124.76, 125.47 (d, ³J(F,C)=4.0 Hz), 126.53 (d, ²J(F,C)=11.3 Hz), 126.99 (d, ³J(F,C)=7.9 Hz), 155.42 (d, ¹J(F,C)=245.3 Hz), 162.88
2-Amino-5-fluorobenzoic acid DMSO-d₆7.20-7.40 (m, 2H), 6.90-7.10 (m, 1H), 4.5 (br s, 2H)Not Available
4-Amino-3,5-difluorobenzoic acid [2]Not SpecifiedNot AvailableNot Available

Table 2: Key IR Absorption Frequencies (cm⁻¹) for Aminofluorobenzoic Acid Derivatives

CompoundN-H StretchC=O StretchC-F StretchO-H Stretch
2-Amino-3-fluorobenzoic acid [1]Not Specified166012603390
2-Amino-5-fluorobenzoic acid ~3400, ~3300~1680~1250~3000 (broad)
4-Amino-3,5-difluorobenzoic acid [2]Not AvailableNot AvailableNot AvailableNot Available

Table 3: X-ray Crystallography Data for Aminofluorobenzoic Acid Derivatives

CompoundFormulaCrystal SystemSpace GroupUnit Cell Dimensions
2-Amino-5-fluorobenzoic acid [3]C₇H₆FNO₂MonoclinicP2₁/ca=4.9346 Å, b=11.7542 Å, c=11.9727 Å, β=96.782°
Ethyl 4-amino-3,5-difluorobenzoate [2][4]C₉H₉F₂NO₂MonoclinicP2₁/ca=7.891 Å, b=13.456 Å, c=9.043 Å, β=109.58°
4-Amino-3,5-difluorobenzonitrile [2][4]C₇H₄F₂N₂MonoclinicP2₁/na=7.456 Å, b=6.987 Å, c=12.987 Å, β=102.89°

Experimental Protocols

NMR Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a spectrometer, typically operating at a field strength of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Mass Spectrometry

A small amount of the sample is introduced into the mass spectrometer. For electrospray ionization (ESI), the sample is typically dissolved in a suitable solvent and infused into the source. The instrument is operated in high-resolution mode to obtain an accurate mass measurement of the molecular ion, which is then used to confirm the elemental composition.

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data are then processed to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Visualizations

Synthesis_of_4_Amino_3_5_difluorobenzoic_acid A 4-Amino-3,5-difluorobenzonitrile D Hydrolysis A->D B NaOH (1M) B->D C Reflux (24h) G Precipitation C->G D->C Heat E HCl (conc.) E->G F Acidification (pH ~1) H 4-Amino-3,5-difluorobenzoic acid (Hydrochloride Salt) F->H G->F pH adjustment I Dissolution in Ethyl Acetate H->I J Drying over MgSO₄ I->J K Filtration & Concentration J->K L Purified 4-Amino-3,5-difluorobenzoic acid K->L

Caption: Synthesis workflow for 4-Amino-3,5-difluorobenzoic acid.

Structural_Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis A NMR Spectroscopy (¹H, ¹³C, ¹⁹F) F Validated Structure A->F B Mass Spectrometry (HRMS) B->F C IR Spectroscopy C->F D Single-Crystal X-ray Diffraction D->F E Proposed Structure of 2-Amino-3,5-difluorobenzoic acid Derivative E->A Provides connectivity and chemical environment E->B Confirms molecular formula E->C Identifies functional groups E->D Determines 3D atomic arrangement

Caption: Logical workflow for structural validation.

References

The Impact of Fluorine Positioning on the Reactivity of Aminobenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on molecular reactivity is paramount. This guide provides a comprehensive comparison of how the placement of a fluorine atom on the aminobenzoic acid scaffold influences its chemical behavior. By examining the electronic interplay between the amino, carboxylic acid, and fluorine groups at the ortho, meta, and para positions, we can better predict and control reaction outcomes in synthetic and biological systems.

The introduction of a fluorine atom to an organic molecule can dramatically alter its physicochemical properties, including acidity, basicity, and susceptibility to chemical reactions. These changes are primarily governed by the strong electron-withdrawing inductive effect of fluorine and its weaker, distance-dependent resonance effect. In the context of aminobenzoic acids, these electronic influences are superimposed on the effects of the amino group, leading to a complex but predictable pattern of reactivity.

Comparative Analysis of Acidity (pKa)

The acidity of the carboxylic acid group is a key indicator of reactivity. A lower pKa value signifies a stronger acid, indicating that the carboxylate conjugate base is more stable. The position of the fluorine atom significantly modulates the pKa of aminobenzoic acids.

Below is a comparative summary of the pKa values for parent aminobenzoic and fluorobenzoic acids, alongside predicted pKa values for several fluoroaminobenzoic acid isomers.

CompoundSubstituent PositionspKa of Carboxylic Acid (Experimental)pKa of Carboxylic Acid (Predicted)Reference Compound
Benzoic Acid-4.20-
Aminobenzoic Acid Isomers
2-Aminobenzoic Acidortho-NH24.78-
3-Aminobenzoic Acidmeta-NH24.55-
4-Aminobenzoic Acidpara-NH22.4 and 4.9-(pKa1: -COOH, pKa2: -NH3+)
Fluorobenzoic Acid Isomers
2-Fluorobenzoic Acidortho-F3.27-
3-Fluorobenzoic Acidmeta-F3.86-
4-Fluorobenzoic Acidpara-F4.14-
Fluoroaminobenzoic Acid Isomers
2-Amino-5-fluorobenzoic acid2-NH2, 5-F-1.86[1]
4-Amino-2-fluorobenzoic acid4-NH2, 2-F-3.93[2]
2-Amino-6-fluorobenzoic acid2-NH2, 6-F-4.01[3]

Note: Predicted pKa values are computationally derived and should be considered as estimates.

Electronic Effects Influencing Reactivity

The reactivity of fluoroaminobenzoic acids is a consequence of the interplay between the inductive and resonance effects of the fluorine and amino substituents.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid. The -I effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): Both the amino group and the fluorine atom have lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect is strongest at the ortho and para positions and is negligible at the meta position. The +R effect of the amino group is significantly stronger than that of fluorine. This effect can destabilize the carboxylate anion by increasing electron density, thus decreasing acidity.

  • Ortho Effect: In ortho-substituted benzoic acids, steric hindrance can force the carboxylic acid group out of the plane of the benzene ring. This "ortho effect" can inhibit resonance between the carboxyl group and the ring, influencing the acidity. Additionally, intramolecular hydrogen bonding between an ortho-substituent and the carboxylic acid group can affect proton dissociation. For instance, in 2-aminobenzoic acid, intramolecular hydrogen bonding can make it more difficult to remove the acidic proton.

The following diagram illustrates the logical relationship between the position of the fluorine atom and the electronic effects that dictate the reactivity of the aminobenzoic acid.

electronic_effects cluster_position Fluorine Position cluster_effects Electronic Effects cluster_reactivity Impact on Reactivity (Acidity) Ortho Ortho Inductive_Effect Strong -I Effect Ortho->Inductive_Effect Closest Proximity Resonance_Effect Weak +R Effect Ortho->Resonance_Effect Meta Meta Meta->Inductive_Effect Intermediate Distance No_Resonance Negligible Resonance Meta->No_Resonance Para Para Para->Inductive_Effect Farthest Distance Para->Resonance_Effect Increased_Acidity Significantly Increased Acidity (Proximity of -I effect) Inductive_Effect->Increased_Acidity Slightly_Increased_Acidity Slightly Increased Acidity (-I and +R effects compete) Resonance_Effect->Slightly_Increased_Acidity Moderately_Increased_Acidity Moderately Increased Acidity (-I effect dominates) No_Resonance->Moderately_Increased_Acidity

Caption: Fluorine's influence on aminobenzoic acid reactivity.

Experimental Protocols

Accurate determination of reactivity parameters is crucial for comparative analysis. The following are standard experimental protocols for key measurements.

Determination of pKa by Potentiometric Titration

This method provides a reliable determination of the acid dissociation constant.

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers.

  • Magnetic stirrer and stir bar.

  • Burette (25 mL or 50 mL).

  • Standardized 0.1 M sodium hydroxide (NaOH) solution.

  • Fluoroaminobenzoic acid sample.

  • Deionized water.

Procedure:

  • Accurately weigh and dissolve a known amount of the fluoroaminobenzoic acid isomer in a known volume of deionized water.

  • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

  • Titrate the solution with the standardized NaOH solution, recording the pH value after each incremental addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point. For diprotic species like aminobenzoic acids, two equivalence points and two pKa values will be observed.

Spectroscopic Analysis

Spectroscopic methods are essential for structural confirmation and can also be used to infer electronic effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the chemical environment of protons. The chemical shifts of the aromatic protons and the amine protons can indicate the electron density on the ring.

  • ¹³C NMR: Shows the chemical shifts of the carbon atoms. The position of the carboxyl carbon signal can be correlated with its electrophilicity.

  • ¹⁹F NMR: Directly observes the fluorine atom, and its chemical shift is highly sensitive to the electronic environment.

Infrared (IR) Spectroscopy:

  • Identifies characteristic functional groups. The stretching frequency of the C=O bond in the carboxylic acid can be influenced by the electronic effects of the substituents. A higher C=O stretching frequency generally indicates a more electron-deficient carbonyl group.

The following diagram outlines a general experimental workflow for the synthesis and characterization of a fluoroaminobenzoic acid isomer.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis cluster_reactivity_tests Reactivity Tests Start Start Synthesis Synthesis of Fluoroaminobenzoic Acid Isomer Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation Reactivity_Assessment Reactivity Assessment Structural_Confirmation->Reactivity_Assessment NMR NMR (1H, 13C, 19F) Structural_Confirmation->NMR IR IR Spectroscopy Structural_Confirmation->IR MS Mass Spectrometry Structural_Confirmation->MS pKa pKa Determination (Potentiometric Titration) Reactivity_Assessment->pKa Kinetics Kinetic Studies (e.g., Esterification) Reactivity_Assessment->Kinetics Data_Analysis Data Analysis and Comparison End End Data_Analysis->End pKa->Data_Analysis Kinetics->Data_Analysis

Caption: Workflow for synthesizing and evaluating fluoroaminobenzoic acids.

Conclusion

The position of a fluorine atom on the aminobenzoic acid ring provides a powerful tool for fine-tuning molecular reactivity. The interplay of the strong, distance-dependent inductive effect of fluorine and the resonance effects of both the fluorine and the powerful electron-donating amino group dictates the acidity of the carboxylic acid and the nucleophilicity of the amino group. A thorough understanding of these principles, supported by empirical data from standardized experimental protocols, is essential for the rational design of molecules with desired chemical and biological properties in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to build a comprehensive dataset of the reactivity parameters for all positional isomers of fluoroaminobenzoic acid.

References

comparing the thermal stability of fluorinated polyimides.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Thermal Stability of Fluorinated Polyimides

This guide presents a comparative analysis of the thermal stability of various fluorinated polyimides, providing researchers, scientists, and drug development professionals with objective performance data. The inclusion of fluorine-containing groups, such as the trifluoromethyl (-CF3) or hexafluoroisopropylidene (-C(CF3)2-), into the polyimide backbone significantly enhances thermal stability, a critical property for materials used in high-temperature applications like aerospace and microelectronics.

The primary indicators of thermal stability discussed are the Glass Transition Temperature (Tg), representing the upper temperature limit for the material's rigid state, and the Decomposition Temperature (Td), which marks the onset of thermal degradation.

Quantitative Thermal Performance Data

The thermal properties of several fluorinated polyimides are summarized below. These values are influenced by the specific monomers, end-caps, and synthetic methods used.

Polyimide TypeGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) at 5% Weight Loss (°C)Atmosphere
Phenylethynyl End-Capped Fluorinated Polyimide 435–455[1]524[1]Nitrogen
522[1]Air
TPPI50 (50% TFMB content) 402[2]563[2]Nitrogen
TPPI75 (75% TFMB content) 407[2]570[2]Nitrogen
PIs with Multi-Bulky Pendant Groups (5a-c) 259–281[3]551–561[3]Nitrogen
515–520[3]Air
FPI-3 (Perfluorinated) 221[4]451[4]N/A
Hydrothermally Synthesized PIs (6FDA-based) >300[5][6]>500[5][6]N/A
Copolymer PI (6FDA/BPDA, 5:5 ratio) 275[7]557.8[7]N/A
Copolymer PI (6FDA/ODPA, 5:5 ratio) 260[7]546.4[7]N/A
General BAPHEE-type Fluorinated Polyimide 221–402[8]437–563[8]N/A
Reference: Non-Fluorinated Polyimide 276–302[8]~500–538[8]N/A

Experimental Protocols

The data presented in this guide are primarily derived from two standard thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of polymers.

  • Objective: To measure the weight loss of a material as a function of temperature in a controlled atmosphere. The decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[8]

  • Methodology:

    • A small sample of the polyimide (typically 5-10 mg) is placed into a TGA sample pan.[9]

    • The sample is heated in the TGA furnace from ambient temperature to a higher temperature, often up to 800°C or more.[9]

    • A constant heating rate, commonly 10°C/min or 20°C/min, is applied.[2][3][9]

    • The analysis is conducted under a controlled atmosphere, usually inert nitrogen or reactive air, with a set flow rate.[1][9]

    • The instrument continuously records the sample's weight as the temperature increases, generating a curve from which the Td5 and other degradation metrics are determined.[8]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the glass transition temperature (Tg) and other thermal transitions.

  • Objective: To determine the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[8]

  • Methodology:

    • A small, weighed polymer sample is hermetically sealed in a sample pan (e.g., aluminum).[8]

    • An empty, sealed pan serves as a reference.[8]

    • Both pans are placed in the DSC cell and heated at a constant rate, for instance, 20°C/min.[2][3]

    • To eliminate any prior thermal history, an initial heating and cooling cycle is often performed.[3]

    • The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.[8]

    • The glass transition is identified as a step-like change in the baseline of the resulting DSC curve, and the Tg is typically taken from the midpoint of this transition during the second heating scan.[3][8]

Workflow for Thermal Stability Comparison

The following diagram illustrates the logical workflow for synthesizing and comparing the thermal stability of different fluorinated polyimides.

G cluster_synthesis Polyimide Synthesis cluster_analysis Thermal Analysis cluster_data Data Evaluation Monomer Select Monomers (Dianhydride & Diamine) Polymerization Polymerization (e.g., Two-Step Method) Monomer->Polymerization Imidization Imidization (Thermal or Chemical) Polymerization->Imidization Film Prepare PI Film/Powder Imidization->Film TGA Thermogravimetric Analysis (TGA) Film->TGA DSC Differential Scanning Calorimetry (DSC) Film->DSC Td Determine Td (5% loss) TGA->Td Tg Determine Tg DSC->Tg Compare Compare Thermal Properties Td->Compare Tg->Compare

Caption: Workflow for Synthesis and Thermal Analysis of Fluorinated Polyimides.

References

Screening of Biological Targets for 2-Amino-3,5-difluorobenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to provide a framework for such an investigation and will discuss the known biological activities of structurally related compounds to infer potential targets for future screening efforts. Due to the absence of direct comparative data for a series of 2-Amino-3,5-difluorobenzoic acid derivatives, this document will focus on outlining the necessary experimental protocols and potential signaling pathways that could be investigated, based on activities observed for analogous structures.

Introduction to this compound in Drug Discovery

This compound is a synthetic building block characterized by an anthranilic acid core with two fluorine atoms at the 3 and 5 positions. The presence of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Derivatives are typically synthesized through modification of the amino and carboxylic acid functional groups, leading to amides, esters, and other related compounds. While the parent compound is commercially available for chemical synthesis, its derivatives have not been extensively explored in systematic biological screening campaigns reported in the public domain.

Potential Biological Target Classes

Based on the biological activities of structurally similar aminobenzoic acid derivatives, several classes of biological targets warrant investigation for derivatives of this compound.

  • Kinases: A wide range of small molecule inhibitors targeting protein kinases, crucial regulators of cell signaling, are based on scaffolds that facilitate hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. The aminobenzoic acid core can serve as a template for designing such inhibitors.

  • Ion Channels: These membrane proteins are involved in numerous physiological processes, and their modulation is a key therapeutic strategy. Derivatives of related aminobenzoic acids have shown activity against various ion channels.

  • Enzymes: Metabolic enzymes, such as those involved in glucose metabolism or inflammatory pathways, are also potential targets. For instance, derivatives of other aminobenzoic acids have been explored as inhibitors of enzymes like α-glucosidase and α-amylase.

  • Nuclear Receptors: These ligand-activated transcription factors are important targets in cancer and metabolic diseases. The lipophilic nature of many aminobenzoic acid derivatives could favor their interaction with the ligand-binding domains of these receptors.

Experimental Protocols for Target Screening

To generate the necessary data for a comparative guide, a systematic screening approach is required. The following are detailed methodologies for key experiments that would be essential in characterizing the biological activity of a library of this compound derivatives.

Kinase Inhibition Assay
  • Objective: To determine the inhibitory activity of the compounds against a panel of protein kinases.

  • Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

    • Reaction Setup: In a 384-well plate, add the kinase, the appropriate substrate, ATP, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle, typically DMSO).

    • Incubation: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

    • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Cell Viability Assay
  • Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on various cancer cell lines.

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay.

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Ion Channel Activity Assay
  • Objective: To evaluate the effect of the compounds on the function of specific ion channels.

  • Methodology: Automated patch-clamp electrophysiology provides a high-throughput method to measure ion channel currents.

    • Cell Preparation: Use a cell line stably expressing the ion channel of interest.

    • Compound Application: The automated system will trap a single cell and form a gigaseal. A specific voltage protocol is applied to elicit ion channel currents. The test compound is then perfused at various concentrations.

    • Data Acquisition: Record the ion channel currents before, during, and after compound application.

    • Data Analysis: Measure the peak current amplitude or other relevant parameters. Calculate the percentage of inhibition or activation and determine the IC50 or EC50 value.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow for screening these compounds and a potential signaling pathway they might modulate, based on activities of related molecules.

G cluster_0 Compound Library Synthesis cluster_1 Primary Screening cluster_2 Hit Validation & Secondary Assays cluster_3 Mechanism of Action Studies start This compound derivatives Library of Derivatives (Amides, Esters, etc.) start->derivatives cell_viability Cell Viability Assay (e.g., MTT) derivatives->cell_viability Treat various cancer cell lines kinase_panel Kinase Panel Screen derivatives->kinase_panel Test against diverse kinases dose_response Dose-Response Studies (IC50/EC50 Determination) cell_viability->dose_response kinase_panel->dose_response target_engagement Target Engagement Assays dose_response->target_engagement pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) target_engagement->pathway_analysis in_vivo In Vivo Efficacy Studies pathway_analysis->in_vivo

Caption: A generalized experimental workflow for the screening and characterization of this compound derivatives.

G cluster_0 Signaling Cascade cluster_1 Cellular Response ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (e.g., EGFR) ext_signal->receptor ras Ras receptor->ras P compound 2-Amino-3,5-difluorobenzoic acid derivative compound->receptor Inhibition raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival

Caption: A hypothetical signaling pathway (MAPK/ERK) that could be targeted by a this compound derivative acting as a receptor tyrosine kinase inhibitor.

Conclusion and Future Directions

While the current body of scientific literature lacks specific and comparative data on the biological targets of this compound derivatives, the structural alerts and the known activities of related compounds suggest that this is a promising scaffold for drug discovery. A systematic screening effort, employing the experimental protocols outlined above, is necessary to elucidate the biological activities of this compound class. The resulting data would be invaluable for establishing structure-activity relationships and for the rational design of novel therapeutic agents. Future research should focus on synthesizing a diverse library of these derivatives and performing high-throughput screening against a broad range of biological targets to unlock their therapeutic potential.

A Comparative Guide to Alternative Precursors in the Synthesis of 2-Amino-3,5-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 2-Amino-3,5-difluorobenzoic acid, a valuable building block in the development of pharmaceuticals and advanced materials, is critically dependent on the selection of appropriate starting materials.[1] This guide provides a comprehensive comparison of alternative precursors and their corresponding synthetic pathways, offering detailed experimental protocols and quantitative data to inform your research and development endeavors.

Executive Summary

This guide outlines and compares three primary synthetic routes to this compound, each originating from a different commercially available precursor:

  • Route 1: From 3,5-Difluoroaniline via a directed ortho-lithiation and carboxylation strategy.

  • Route 2: From 2,6-Difluoroaniline through bromination, diazotization, and subsequent amination and carboxylation steps.

  • Route 3: Analogous Isatin Synthesis from 2-Fluoroaniline , providing a potential pathway through the formation and subsequent oxidative cleavage of a difluorinated isatin intermediate.

Each route presents distinct advantages and challenges in terms of step count, overall yield, and reaction conditions. The following sections provide a detailed analysis of each pathway, including experimental data and protocols.

Comparison of Synthetic Pathways

PrecursorSynthetic StrategyKey IntermediatesOverall YieldKey AdvantagesKey Disadvantages
3,5-Difluoroaniline Directed ortho-lithiation and carboxylationN-Pivaloyl-3,5-difluoroaniline, ortho-lithiated speciesGood to High (estimated)High regioselectivity, potentially shorter route.Requires cryogenic conditions and highly reactive organolithium reagents.
2,6-Difluoroaniline Halogenation, deamination, amination, and carboxylation4-Bromo-2,6-difluoroaniline, 1-Bromo-3,5-difluorobenzeneModerateUtilizes well-established, classical reactions.Multi-step process with potential for lower overall yield.
2-Fluoroaniline (Analogous) Isatin synthesis and oxidative cleavage7-FluoroisatinGood (for monofluorinated analog)Avoids organometallic reagents.Applicability to the difluoro system needs to be experimentally verified.

Synthetic Pathway Diagrams

G cluster_0 Route 1: From 3,5-Difluoroaniline A0 3,5-Difluoroaniline B0 N-Pivaloyl-3,5-difluoroaniline A0->B0 Pivaloyl chloride C0 ortho-Lithiated Intermediate B0->C0 n-BuLi, THF, -78 °C D0 2-(Pivaloylamino)-3,5-difluorobenzoic acid C0->D0 CO2 E0 This compound D0->E0 Hydrolysis

Caption: Directed ortho-lithiation of 3,5-Difluoroaniline.

G cluster_1 Route 2: From 2,6-Difluoroaniline A1 2,6-Difluoroaniline B1 4-Bromo-2,6-difluoroaniline A1->B1 Bromine, Acetic Acid C1 1-Bromo-3,5-difluorobenzene B1->C1 NaNO2, H+ then reduction D1 3,5-Difluoroaniline C1->D1 Aqueous NH3, Cu2O E1 This compound D1->E1 Directed ortho-lithiation & Carboxylation

Caption: Multi-step synthesis from 2,6-Difluoroaniline.

G cluster_2 Route 3: Analogous Isatin Synthesis A2 3,5-Difluoroaniline B2 N-(3,5-Difluorophenyl)-2-(hydroxyimino)acetamide A2->B2 Chloral hydrate, Hydroxylamine C2 5,7-Difluoroisatin B2->C2 Conc. H2SO4 D2 This compound C2->D2 H2O2, NaOH

Caption: Proposed Isatin route to the target molecule.

Experimental Protocols

Route 1: Synthesis from 3,5-Difluoroaniline (Proposed)

This route utilizes a directed ortho-metalation strategy, which is a powerful method for the regioselective functionalization of aromatic rings.[1][2][3]

Step 1: N-Pivaloyl protection of 3,5-Difluoroaniline

  • Procedure: To a solution of 3,5-difluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF), add triethylamine (1.2 eq). Cool the mixture to 0 °C and add pivaloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-pivaloyl-3,5-difluoroaniline.

  • Expected Yield: >95%

Step 2: Directed ortho-Lithiation and Carboxylation

  • Procedure: Dissolve N-pivaloyl-3,5-difluoroaniline (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature. Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours. Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent.

  • Expected Yield: 70-85%

Step 3: Hydrolysis of the Pivaloyl Group

  • Procedure: Dissolve the crude 2-(pivaloylamino)-3,5-difluorobenzoic acid in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for 4-6 hours. Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. Filter the solid, wash with cold water, and dry to obtain this compound.

Route 2: Synthesis from 2,6-Difluoroaniline

This multi-step synthesis involves classical aromatic transformations.

Step 1: Bromination of 2,6-Difluoroaniline to 4-Bromo-2,6-difluoroaniline

  • Procedure: Dissolve 2,6-difluoroaniline (101.5 g, 0.79 mol) in glacial acetic acid (550 ml). Slowly add a solution of bromine (127.0 g, 0.79 mol) in glacial acetic acid (200 ml) dropwise, keeping the temperature below 25 °C. Stir the mixture at room temperature for 2 hours. Add sodium thiosulfate (50 g), sodium acetate (125 g), and water (700 ml). Cool the mixture overnight. Filter the product, dissolve it in ether, wash with water, 10% sodium hydroxide, and water again. Dry the ether phase over MgSO4 and remove the solvent in vacuo to yield a pale yellow solid (134 g).[4]

  • Yield: Approximately 81% after steam distillation.

Step 2: Diazotization and Reduction to 1-Bromo-3,5-difluorobenzene

  • Procedure: The 2-bromo-4,6-difluoroaniline hydrochloride or hydrobromide is diazotized by adding an excess of a C1-C6 alcohol (e.g., isopropanol) and a catalytic amount of a cuprous salt (e.g., cuprous oxide), followed by the addition of a slight molar excess of sodium nitrite. The diazonium salt is reduced in situ by the alcohol.

  • Yield: Can be up to 92%.

Step 3: Amination to 3,5-Difluoroaniline

  • Procedure: 1-bromo-3,5-difluorobenzene is aminated with an excess of aqueous ammonia under pressure in the presence of a catalytic amount of cuprous oxide.

Step 4: Conversion to this compound

  • Procedure: Follow the directed ortho-lithiation and carboxylation protocol as described in Route 1.

Route 3: Analogous Isatin Synthesis (Proposed)

This route is based on the well-established Sandmeyer isatin synthesis and has been successfully applied to the synthesis of 2-amino-3-fluorobenzoic acid.[5] Its application to the difluoro analogue is proposed here.

Step 1: Synthesis of N-(3,5-Difluorophenyl)-2-(hydroxyimino)acetamide

  • Procedure: Based on the synthesis of the monofluorinated analog, a solution of 3,5-difluoroaniline in hydrochloric acid would be added to a solution of chloral hydrate and hydroxylamine hydrochloride in water. The mixture is heated to reflux to form the product as a precipitate.

  • Yield (for monofluorinated analog): 86%.[5]

Step 2: Cyclization to 5,7-Difluoroisatin

  • Procedure: The N-(3,5-Difluorophenyl)-2-(hydroxyimino)acetamide is added to concentrated sulfuric acid and heated. The reaction mixture is then poured into ice water to precipitate the isatin.

  • Yield (for monofluorinated analog): 47-57%.[5]

Step 3: Oxidative Cleavage to this compound

  • Procedure: The 5,7-difluoroisatin is treated with hydrogen peroxide in an aqueous sodium hydroxide solution. The reaction mixture is then acidified to precipitate the final product.

  • Yield (for monofluorinated analog): 84-96%.[5]

Conclusion

The choice of the most suitable precursor for the synthesis of this compound will depend on the specific requirements of the research or manufacturing process.

  • For high regioselectivity and a potentially shorter synthetic route , the directed ortho-lithiation of 3,5-difluoroaniline is a promising strategy, provided the necessary equipment for handling organolithium reagents at low temperatures is available.

  • The route starting from 2,6-difluoroaniline offers a more classical and robust approach , though it involves more synthetic steps which may impact the overall yield.

  • The analogous isatin synthesis presents an organometallic-free alternative , which could be advantageous in terms of safety and reagent cost. However, the feasibility and yields for the difluorinated system require experimental validation.

This guide provides a foundation for selecting and optimizing the synthesis of this compound. Researchers are encouraged to adapt and refine the provided protocols to suit their specific laboratory conditions and target purity requirements.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3,5-difluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 2-Amino-3,5-difluorobenzoic acid are crucial for ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for its disposal, grounded in established safety protocols for halogenated organic compounds. Adherence to these procedures will help mitigate risks associated with this chemical.

Core Safety and Handling Protocols

Prior to disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment. This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2]

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that safety showers and eyewash stations are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[3]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile).

    • Body Protection : A lab coat and closed-toe shoes are mandatory.

    • Respiratory Protection : If dust formation is likely, use a NIOSH/MSHA-approved respirator.[3]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[3][4][5] Do not discharge it into drains or the environment.[2][5]

  • Waste Collection :

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is compatible with the chemical and is kept tightly closed when not in use.[2][3]

  • Waste Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • The primary and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber.[3]

  • Documentation :

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment : Wearing appropriate PPE, contain the spill. For solid material, sweep or shovel it into a suitable container for disposal, minimizing dust formation.[3][5]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

There are no established occupational exposure limits for this compound.[5] The toxicological properties have not been fully investigated.[5] Therefore, it should be handled with care, assuming it is a potential health hazard.

ParameterValueSource
Occupational Exposure Limits Not establishedSafety Data Sheets for analogous compounds
Hazard Classifications Skin Irritant, Serious Eye IrritantGHS Classification from supplier Safety Data Sheets[1][2]
May cause respiratory irritation

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Have 2-Amino-3,5-difluorobenzoic acid for disposal ppe Wear appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe fume_hood Work in a chemical fume hood ppe->fume_hood collect_waste Collect all waste material in a designated, labeled, and sealed hazardous waste container fume_hood->collect_waste contact_ehs Contact Institutional EHS or licensed waste disposal company collect_waste->contact_ehs incineration Arrange for high-temperature incineration at a licensed facility contact_ehs->incineration end End: Waste properly disposed incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-3,5-difluorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling 2-Amino-3,5-difluorobenzoic acid, including personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard Identification and Personal Protective Equipment

This compound is a chemical that requires careful handling to avoid potential health risks. Based on data for similar fluorinated amino benzoic acids, it is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The signal word for this level of hazard is "Warning".[1][2]

Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles or glasses; face shield.[1][4]To prevent eye contact which can cause serious irritation.
Hand Protection Protective, chemically resistant gloves (e.g., nitrile, neoprene).[1][4]To prevent skin contact and subsequent irritation.
Skin and Body Protection Laboratory coat, suitable protective clothing, safety shoes.[1][4]To minimize skin exposure and protect from spills.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust is generated, wear a NIOSH/MSHA approved respirator.[1][4][5]To prevent inhalation of dust or mists that may cause respiratory tract irritation.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key procedural steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Procedure & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Carefully Weigh/Measure Compound prep_workspace->handle_weigh Proceed to Handling handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate Procedure Complete cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: This diagram illustrates the sequential workflow for the safe handling of this compound, from initial preparation to final waste disposal.

Experimental Protocols

Storage: Store this compound in a refrigerator at temperatures between 2 - 8 °C.[1] The container should be kept tightly closed in a dry and well-ventilated area.[1][6] It is also noted to be air-sensitive, so storing under an inert gas is recommended.[1]

Spill Cleanup Protocol: In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Immediately alert others and evacuate the area. Ensure adequate ventilation.[4]

  • Personal Protection: Don the appropriate PPE as outlined in the table above, including respiratory protection.[5]

  • Containment: For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1][5]

  • Decontamination: Clean the spill area thoroughly.[5]

Disposal Plan: this compound and any contaminated materials should be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, chemically resistant, and leak-proof container with a secure lid.[5]

  • Disposal: Dispose of the contents and container in accordance with licensed collector's sorting instructions.[1] It may be necessary to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

Exposure Route First-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical advice/attention.[1][4]
Skin Contact Wash the affected area with plenty of soap and water. Seek immediate medical advice/attention.[1][4]
Eye Contact Immediately flush the eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice/attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice/attention.[1][4]

In case of a fire involving this substance, use alcohol-resistant foam, carbon dioxide, dry powder, or water spray to extinguish the flames.[1][4] Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[4] Thermal decomposition can generate hazardous products including carbon oxides, nitrogen oxides, and hydrogen fluoride.[2][4]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.